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2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid Documentation Hub

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  • Product: 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
  • CAS: 1363381-09-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Executive Summary In modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold serves as a highly privileged bioisostere for purines and indoles. Specifically, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold serves as a highly privileged bioisostere for purines and indoles. Specifically, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1363381-09-2)[1][2] has emerged as a critical building block for the synthesis of kinase inhibitors, adenosine receptor antagonists, and metabolic enzyme modulators. By locking the pyrazole ring in the 2H-tautomeric form via N-methylation, medicinal chemists can eliminate tautomeric ambiguity, thereby reducing conformational entropy and enhancing target-binding specificity. The C5-carboxylic acid provides an ideal vector for divergent library generation, primarily through amide coupling.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic protocol for derivatization, and explores its pharmacological applications.

Physicochemical & Structural Data

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic environments and biological systems. The N-methyl group at the 2-position significantly alters the hydrogen-bonding network compared to its 1H-unsubstituted counterpart, eliminating one hydrogen bond donor and altering the electronic dipole of the bicyclic core.

Quantitative Property Summary
PropertyValue
Chemical Name 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS Registry Number 1363381-09-2[1]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [1]
SMILES CN1C=C2C=C(C(=O)O)C=NC2=N1[2]
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 4 (N, N, N, C=O)
Topological Polar Surface Area (TPSA) ~75.4 Ų
Rotatable Bonds 1

Self-Validating Experimental Protocol: C5-Amide Derivatization

To utilize 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in library generation, amide coupling is the standard vector. However, the electron-deficient nature of the pyrazolo[3,4-b]pyridine core can render the C5-carboxylic acid less reactive than standard aliphatic acids.

The following protocol utilizes HATU to overcome this electronic deactivation. It is designed as a self-validating system , incorporating specific in-process controls and workup rationales to ensure high-fidelity library generation.

Step-by-Step Methodology

Step 1: Activation

  • Action: Dissolve 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by HATU (1.2 eq).

  • Causality: Anhydrous DMF is required to solubilize the highly polar, zwitterionic-like heterocyclic acid. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester. HATU is chosen over EDC/HOBt because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is critical for driving the reaction forward despite the electron-withdrawing pull of the bicyclic core.

Step 2: Aminolysis & In-Process Control

  • Action: Stir the activation mixture for 15 minutes at room temperature. Before adding the amine, sample 5 µL of the reaction mixture for LC-MS analysis.

  • Self-Validation: The LC-MS trace must show the complete disappearance of the starting mass (m/z 178 [M+H]+) and the appearance of the HOAt-active ester intermediate. This validates that the activation step is complete.

  • Action: Once validated, add the primary or secondary amine (1.1 eq) and stir at room temperature for 2–4 hours.

Step 3: Quench and Aqueous Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with a 5% aqueous LiCl solution (3x).

  • Causality: DMF is highly miscible with both water and organic solvents, often leading to poor product recovery or contaminated NMR spectra. Washing with 5% LiCl drastically increases the ionic strength of the aqueous phase. This thermodynamic shift selectively forces DMF into the aqueous layer while retaining the target pyrazolopyridine amide in the organic layer.

Step 4: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash chromatography or preparative HPLC.

Workflow A 2-Methyl-2H-pyrazolo[3,4-b]pyridine -5-carboxylic acid (1.0 eq) B Activation HATU (1.2 eq) + DIPEA (2.5 eq) in Anhydrous DMF (0.2 M) A->B C In-Process Control Monitor HOAt-ester via LC-MS B->C D Aminolysis Add Amine (1.1 eq), Stir RT 2-4 h C->D E Aqueous Workup 5% LiCl wash to partition DMF D->E F Purification Flash Chromatography / Prep-HPLC E->F

Step-by-step experimental workflow for C5-amide library generation.

Pharmacological Applications & Target Mechanisms

The pyrazolo[3,4-b]pyridine core is a cornerstone in modern medicinal chemistry due to its ability to mimic the hydrogen-bonding patterns of endogenous purines while offering distinct vectors for structural elaboration ()[3][4]. Derivatization at the C5-carboxylic acid position has yielded potent clinical candidates across multiple therapeutic areas.

NAMPT Inhibition in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, a critical metabolic network hijacked by highly proliferating cancer cells. Amides derived from pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as highly potent NAMPT inhibitors ()[5].

  • Mechanistic Rationale: The pyrazolopyridine core acts as a bioisostere for the natural substrate, nicotinamide, anchoring deep within the NAMPT active site. The C5-amide extension projects outward into the solvent-exposed dimer interface, allowing for the addition of lipophilic tails that drastically increase binding affinity and in vivo efficacy in xenograft tumor models.

Adenosine Receptor Antagonism

Beyond oncology, the scaffold is highly relevant in neurology and nephrology. 4-amino substituted pyrazolo[3,4-b]pyridine-5-carboxylic acid esters demonstrate exceptional affinity and selectivity for the A1 Adenosine Receptor (A1AR) ()[6][7]. These antagonists are currently being explored as potassium-saving diuretics, treatments for acute renal failure, and cognition enhancers for Alzheimer's disease.

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD NMNAT Inhibitor Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->NAMPT Inhibits

Mechanism of action for pyrazolo[3,4-b]pyridine derivatives in the NAMPT/NAD+ pathway.

References

  • Zheng, X., et al. (2013). "Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)." Bioorganic & Medicinal Chemistry Letters, 23(20), 5488-5497. URL:[Link]

  • Donaire-Arias, A., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237. URL:[Link]

  • Manetti, F., et al. (2005). "Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors." Journal of Medicinal Chemistry, 48(23), 7172-7185. URL:[Link]

Sources

Exploratory

crystal structure analysis of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

An in-depth technical guide on the . Executive Summary & Relevance The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant t...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the .

Executive Summary & Relevance

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of kinases, phosphodiesterases, and other key drug targets. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR). This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a representative member of this important class of compounds.

This document details the entire workflow, from crystal growth to data analysis and interpretation. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each experimental choice. By understanding the solid-state conformation and supramolecular interactions of this molecule, researchers can gain critical insights for the rational design of next-generation therapeutics with improved potency, selectivity, and physicochemical properties.

Section 1: The Molecule in Context - A Privileged Pharmacophore

2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid belongs to a class of compounds known as nitrogen-containing heterocyclic systems, which are of immense interest in pharmaceutical research. The pyrazolopyridine core mimics the purine nucleobase, allowing it to function as a "hinge-binding" motif for many protein kinases, which are crucial regulators of cell signaling. The carboxylic acid group at the 5-position can act as a key hydrogen bond donor and acceptor, anchoring the molecule within a receptor's active site, while the methyl group at the 2-position can influence solubility and metabolic stability.

Determining the crystal structure provides an unambiguous, high-resolution map of the molecule's geometry. This is not merely an academic exercise; it is a critical step in drug development. The precise bond lengths, bond angles, and torsion angles revealed by crystallography serve as the gold standard for validating computational models, understanding conformational preferences, and designing molecules with optimized target engagement.

Section 2: From Powder to Perfect Crystal - The Crystallization Workflow

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal suitable for X-ray diffraction. A successful crystallization experiment yields a well-ordered, three-dimensional lattice, which is the prerequisite for a successful diffraction experiment.

The Rationale for Solvent Selection

The choice of solvent is paramount. The ideal crystallization system involves a solvent or solvent mixture in which the compound has moderate solubility. The molecule should be soluble enough to fully dissolve at an elevated temperature or in a "good" solvent, but sparingly soluble enough to precipitate out of solution as conditions change. For 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, its structure suggests a polar character due to the carboxylic acid and pyridine nitrogen, but also some nonpolar character from the bicyclic aromatic system. Therefore, a logical approach involves screening a range of solvents with varying polarities. A common and effective strategy is to use a binary system, pairing a solvent in which the compound is soluble (a "good" solvent) with one in which it is poorly soluble (an "anti-solvent" or "precipitant").

Protocol: Slow Evaporation and Vapor Diffusion Crystallization

Slow cooling and slow evaporation are common techniques for crystallization. For this molecule, a vapor diffusion setup is often a successful approach.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Dissolve approximately 5-10 mg of the compound in 0.5 mL of a "good" solvent, such as dimethylformamide (DMF) or methanol, to create a concentrated, clear solution. Gentle warming may be required to ensure complete dissolution.

  • Set up the Crystallization Chamber: Place the stock solution in a small, open vial (e.g., a 1-dram vial).

  • Introduce the Anti-Solvent: Place the vial inside a larger, sealed container (e.g., a 20 mL scintillation vial or a small beaker sealed with parafilm) containing 1-2 mL of an "anti-solvent." A common choice would be a more nonpolar solvent like diethyl ether or ethyl acetate.

  • Incubate: Seal the outer container and leave it undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor for Crystal Growth: Over several days to weeks, the anti-solvent will slowly diffuse in the vapor phase into the stock solution, gradually reducing the solubility of the compound and promoting the slow formation of crystals.

  • Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality (clear, well-defined faces) have formed, they can be carefully harvested using a cryoloop.

Visualization: Crystallization Workflow

cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth cluster_outcome Outcome prep_start Start: Pure Compound Powder dissolve Dissolve in 'Good' Solvent (e.g., DMF, Methanol) prep_start->dissolve setup_chamber Place Solution in Open Vial dissolve->setup_chamber add_anti Place Vial in Sealed Chamber with 'Anti-Solvent' (e.g., Ether) setup_chamber->add_anti incubate Incubate at Constant T add_anti->incubate monitor Monitor for Crystal Formation incubate->monitor outcome Sufficient Quality? monitor->outcome harvest Harvest Crystal outcome->harvest Yes optimize Optimize Conditions (Solvent, Temp, Conc.) outcome->optimize No optimize->dissolve

Caption: A workflow diagram illustrating the vapor diffusion crystallization process.

Section 3: Illuminating the Lattice - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The geometry and intensities of the diffracted spots contain the information required to determine the arrangement of atoms within the crystal.

Instrument & Experimental Parameters

Modern crystallographic experiments are typically performed on automated four-circle diffractometers.

  • X-ray Source: A common setup uses a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source. Copper is often preferred for small organic molecules as it provides better dispersion.

  • Detector: A sensitive photon-counting detector, such as a CMOS or CCD detector, is used to record the diffraction pattern.

  • Temperature: Data is almost universally collected at low temperatures (e.g., 100 K or 150 K) using a nitrogen or helium cryostream. This is a critical step that minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise final structure.

Data Collection Strategy

The goal is to measure the intensities of as many unique diffraction spots (reflections) as possible. This is achieved by rotating the crystal in the X-ray beam using a series of omega (ω) and phi (φ) scans. A typical strategy involves collecting several runs of scans at different crystal orientations to ensure high completeness and redundancy of the data.

Data Processing & Reduction

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.

  • Integration: The intensity of each diffraction spot is integrated, and the background is subtracted.

  • Scaling and Merging: Data from different runs are scaled to a common level, and symmetry-equivalent reflections are averaged to produce a final, unique set of reflections.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself. A multi-scan absorption correction is standard practice.

Software suites such as CrysAlisPro (Rigaku) or APEX (Bruker) are commonly used to control the data collection and perform these initial data reduction steps.

Section 4: Solving the Puzzle - Structure Determination and Refinement

With a processed dataset in hand, the next step is to solve the "phase problem" and build a model of the molecule.

Phase Problem & Solution

While the intensities of the diffracted X-rays are measured, their phase information is lost. The phase problem is the challenge of retrieving this lost information to reconstruct the electron density map of the unit cell. For small molecules like this one, "direct methods" are typically employed. These are mathematical techniques that use statistical relationships between the intensities of the reflections to estimate the initial phases. Software programs like SHELXT or SIR are highly effective at this initial step.

The Refinement Process: A Step-by-Step Guide

Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This is an iterative procedure to improve the agreement between the observed diffraction pattern and the one calculated from the model.

  • Initial Refinement: The positions of the non-hydrogen atoms from the direct methods solution are refined.

  • Anisotropic Refinement: The atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a simple sphere. This allows for a more accurate model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions (e.g., using the AFIX instruction in SHELXL) and refined using a "riding model," where their positions are geometrically dependent on the parent carbon or nitrogen atom. The hydrogen atom on the carboxylic acid is often located from the difference Fourier map.

  • Final Refinement Cycles: The model is refined until convergence is reached, meaning the parameters are no longer changing significantly. The quality of the final model is assessed using metrics like the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Visualization: Structure Solution Workflow

cluster_data Data Input cluster_solve Structure Solution cluster_refine Iterative Refinement (e.g., SHELXL) cluster_validate Validation & Output raw_data Integrated & Scaled Diffraction Data (hkl) direct_methods Solve Phase Problem (Direct Methods, e.g., SHELXT) raw_data->direct_methods initial_model Initial Atomic Model (Non-Hydrogen Atoms) direct_methods->initial_model refine_iso Isotropic Refinement initial_model->refine_iso refine_aniso Anisotropic Refinement refine_iso->refine_aniso add_h Add Hydrogen Atoms refine_aniso->add_h final_refine Final Refinement Cycles add_h->final_refine check_cif CheckCIF Validation final_refine->check_cif final_model Final Structural Model (CIF File) check_cif->final_model

Caption: A flowchart of the structure solution and refinement process.

Data Presentation: Crystallographic Data Table

The final results are summarized in a standardized table. The following table presents plausible data for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid based on similar published structures.

ParameterValue
Chemical formulaC₈H₇N₃O₂
Formula weight177.16 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c [Å]8.5, 10.2, 9.8
α, β, γ [°]90, 105.5, 90
Volume [ų]820.5
Z (molecules/unit cell)4
Calculated density [g/cm³]1.435
Temperature [K]100(2)
Wavelength (Mo Kα) [Å]0.71073
Reflections collected7500
Independent reflections1850
R_int0.025
Final R1 [I > 2σ(I)]0.045
Final wR2 (all data)0.115
Goodness-of-fit (GooF)1.05

Section 5: The Structure Revealed - Analysis and Implications

The refined model provides a wealth of information about the molecule's structure and how it interacts with its neighbors in the solid state.

Molecular Conformation and Geometry

The pyrazolo[3,4-b]pyridine bicyclic system is expected to be essentially planar. The carboxylic acid group may be slightly twisted out of this plane. Analysis of bond lengths and angles can reveal details about the electronic structure, such as the degree of aromaticity and potential tautomeric forms.

Table of Selected Bond Lengths and Angles (Hypothetical Data):

Bond/AngleValue (Å or °)
N1-N21.37
N2-C31.34
C4-C51.40
C5-C(OOH)1.48
C7-N11.33
N1-C7-N6125.5
C4-C5-C(OOH)121.0
Supramolecular Assembly: Intermolecular Interactions

In the solid state, molecules rarely exist in isolation. They pack together to form a stable crystal lattice through a network of non-covalent interactions. For this molecule, hydrogen bonds are expected to be the dominant interaction. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of a classic carboxylic acid dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds, forming a robust R²₂(8) graph set motif. Additional weaker interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking between the aromatic rings, will further stabilize the crystal packing.

Visualization: Hydrogen Bonding Diagram

cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N C_COOH_1 C O1_1 O C_COOH_1->O1_1 O2_H_1 O-H C_COOH_1->O2_H_1 O1_2 O O2_H_1->O1_2 R²₂(8) Motif Pyridine1 Pyrazolo[3,4-b]pyridine Core 1 N1_2 N C_COOH_2 C C_COOH_2->O1_2 O2_H_2 O-H C_COOH_2->O2_H_2 O2_H_2->O1_1 Pyridine2 Pyrazolo[3,4-b]pyridine Core 2

Caption: A schematic of the carboxylic acid dimer hydrogen bonding motif.

Implications for Drug Design

The crystal structure provides several key insights for drug development:

  • Conformational Lock: It reveals the low-energy, solid-state conformation of the molecule. This conformation can be used as a starting point for docking studies into a protein active site.

  • Interaction Hotspots: The hydrogen bonding patterns observed in the crystal can suggest how the molecule might interact with amino acid residues (e.g., aspartate, glutamate, serine) in a binding pocket.

  • Polymorphism: The way the molecules pack can influence physical properties like solubility and dissolution rate, which are critical for drug formulation. Discovering the packing arrangement is the first step in screening for different crystalline forms (polymorphs).

Conclusion & Future Directions

The determination of the crystal structure of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid provides a precise and detailed blueprint of its molecular and supramolecular architecture. This guide has outlined the comprehensive process, from the rational design of the crystallization experiment to the final analysis of intermolecular interactions. The resulting structural data is invaluable, offering a solid foundation for computational modeling, structure-based drug design, and the development of new therapeutics based on the privileged pyrazolopyridine scaffold.

Future work could involve co-crystallization studies with target proteins to directly visualize binding modes or with other small molecules (co-formers) to modulate the compound's physicochemical properties. The insights gained from this fundamental analysis are a critical component in the multi-faceted and challenging endeavor of modern drug discovery.

References

  • Rana, K., et al. (2020). Pyrazolopyridine: A promising scaffold for medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (Dasatinib), a potent oral inhibitor of Bcr-Abl and Src family kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Garman, E. F. (2010). Cool crystals: macromolecular cryocrystallography. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Blessing, R. H. (1995). An empirical correction for absorption anisotropy. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Available at: [Link]

Foundational

Technical Whitepaper: 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic Acid – Handling, Safety, and Synthetic Workflows

Executive Summary & Chemical Identity 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1363381-09-2) is a highly specialized, nitrogen-rich heterocyclic building block. In modern medicinal chemistry, the pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1363381-09-2) is a highly specialized, nitrogen-rich heterocyclic building block. In modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" due to its ability to mimic purine rings and form robust hydrogen-bonding networks with kinase hinge regions. Recent drug discovery campaigns have heavily utilized this core to develop potent Tropomyosin receptor kinase (TRK) inhibitors for oncology 1[1], TANK-binding kinase 1 (TBK1) inhibitors for immune regulation2[2], and dual sGC stimulators/AMPK inhibitors for pulmonary arterial hypertension 3[3].

Understanding the physicochemical properties of this compound is critical for ensuring both laboratory safety and synthetic success.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS Number 1363381-09-2
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Purity Standard ≥97%
SMILES CN1C=C2C=C(C(=O)O)C=NC2=N1
Storage Conditions Inert atmosphere (Argon/N₂), Room Temperature

Safety Data Sheet (SDS) Risk Assessment & Hazard Causality

According to standard GHS classifications provided by chemical suppliers such as 4[4] and 5[5], this compound carries the "Warning" signal word and is classified under the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332/H335: Harmful if inhaled / May cause respiratory irritation.

Mechanistic Causality of Hazards: The irritant nature of this compound is driven by its dual functional groups. The carboxylic acid moiety acts as a localized proton donor, which can rapidly disrupt the pH homeostasis of mucous membranes and ocular tissues upon contact. Simultaneously, the electron-deficient pyrazolo-pyridine ring system can engage in non-covalent interactions with biological nucleophiles (e.g., proteins in the respiratory tract), triggering inflammatory responses.

G cluster_Hazards GHS Hazard Profile cluster_Mitigation Mitigation & Handling Compound 2-Methyl-2H-pyrazolo[3,4-b] pyridine-5-carboxylic acid H302 H302: Harmful if swallowed Compound->H302 H315 H315/H319: Skin/Eye Irritant Compound->H315 H335 H335: Respiratory Irritant Compound->H335 Storage Storage: Inert Atmosphere (Ar/N2), Room Temp Compound->Storage Maintain Stability PPE PPE: Nitrile Gloves, Safety Goggles, Lab Coat H302->PPE Prevent Ingestion H315->PPE Prevent Contact FumeHood Engineering Control: Class II Fume Hood H335->FumeHood Prevent Inhalation

Caption: GHS Hazard Profile and Corresponding Mitigation Workflow.

Environmental Control & Storage Protocols

To maintain the integrity of the carboxylic acid for downstream synthetic applications, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at room temperature 5[5].

Causality for Inert Storage: Ambient moisture can lead to the formation of extensive hydrogen-bonding networks with the carboxylic acid. This not only complicates precise molar weighing by altering the effective mass but also quenches highly sensitive coupling reagents (like HATU or EDC) during amide bond formation, drastically reducing reaction yields.

Self-Validating Storage Protocol:

  • Purge the storage vial with Argon gas for 5 seconds using a manifold needle before sealing.

  • Seal the cap tightly with Parafilm to prevent ambient moisture ingress.

  • Validation Check: Before the next use, gently tap the vial. A free-flowing powder indicates dry, optimal conditions. Clumping or adherence to the glass walls suggests moisture contamination, requiring the batch to be lyophilized or placed in a vacuum desiccator overnight before synthetic use.

Experimental Workflows

Protocol 1: Preparation of Standardized Stock Solutions (In Vitro Assays)

Objective: Create a 10 mM stock solution for biological screening. Causality: The rigid, planar aromatic system of the pyrazolo[3,4-b]pyridine core severely limits aqueous solubility. Anhydrous Dimethyl Sulfoxide (DMSO) is required to disrupt the crystal lattice and fully solvate the molecule.

Step-by-Step Methodology:

  • Equilibrate the sealed vial of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to room temperature in a desiccator to prevent condensation.

  • Weigh exactly 17.72 mg of the compound using an analytical balance inside a ventilated powder enclosure.

  • Transfer the powder to a sterile, amber glass vial (to prevent potential UV-induced degradation).

  • Add 10.0 mL of anhydrous, cell-culture grade DMSO.

  • Vortex vigorously for 60 seconds, followed by sonication in a water bath for 5 minutes at 25°C.

  • Self-Validating Check: Visually inspect the solution against a strong light source. It must be completely transparent. Any turbidity or micro-particulates indicate incomplete dissolution, requiring further sonication or slight warming (up to 37°C).

  • Aliquot into 100 µL volumes and store at -20°C to prevent repeated freeze-thaw cycles.

Protocol 2: Amide Coupling for Library Synthesis

Objective: Synthesize an amide derivative using HATU/DIPEA chemistry. Causality: The pyrazolo[3,4-b]pyridine-5-carboxylic acid is moderately electron-deficient due to the electron-withdrawing nature of the pyridine nitrogen. HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive OAt (7-azabenzotriazole) ester, driving the coupling to completion even with sterically hindered or deactivated amines.

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask, dissolve 1.0 eq (100 mg, 0.56 mmol) of the acid in 3.0 mL of anhydrous DMF.

  • Add 3.0 eq (293 µL, 1.68 mmol) of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA deprotonates the carboxylic acid and neutralizes the amine hydrochloride salt without acting as a competing nucleophile due to its steric bulk.

  • Add 1.2 eq (255 mg, 0.67 mmol) of HATU. Stir at room temperature for 15 minutes to generate the active ester.

  • Add 1.1 eq of the target primary or secondary amine.

  • Stir the reaction mixture at room temperature for 2-4 hours under an Argon atmosphere.

  • Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the m/z 178 [M+H]⁺ peak (starting material) and the appearance of the target product mass confirms successful conversion.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 10 mL).

Synth Acid Pyrazolo-pyridine Carboxylic Acid Activator HATU + DIPEA in DMF Acid->Activator Activation ActiveEster OAt Active Ester Intermediate Activator->ActiveEster Fast Conversion Product Amide Target (Drug Candidate) ActiveEster->Product Nucleophilic Attack Amine Primary/Secondary Amine Amine->Product Coupling

Caption: Synthetic Workflow for HATU-Mediated Amide Coupling.

References

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension Source: PubMed (ACS Med Chem) URL: [Link]

  • Title: 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid Product Information Source: Hilaris Publisher / Chemical Suppliers URL: [Link]

Sources

Exploratory

initial discovery and synthesis of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Chemistry of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Abstract This technical guide provides a comprehensive overview of the synthesis and core chemical princ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Chemistry of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and core chemical principles of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS RN: 1363381-09-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive publication detailing the initial "discovery" of this specific molecule is not prominent in the literature, this guide constructs a robust and scientifically validated synthetic pathway based on established methodologies for the pyrazolo[3,4-b]pyridine scaffold. We will delve into the strategic synthesis of a key nitrile intermediate and its subsequent hydrolysis, providing detailed, field-proven protocols and explaining the causal mechanisms behind the experimental choices. This document serves as a practical and authoritative resource for researchers engaged in the synthesis and application of this important molecular framework.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that can be considered a bioisostere of purine, the fundamental structure in adenine and guanine. This structural similarity has made the scaffold a privileged framework in drug discovery, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors, central nervous system depressants, and antimicrobial agents.[1]

A key structural feature of pyrazolo[3,4-b]pyridines is the potential for tautomerism in the pyrazole ring, leading to 1H- and 2H-isomers.[2] Computational studies and the vast majority of published literature indicate that the 1H-tautomer is generally more stable and far more commonly synthesized.[2] The subject of this guide, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, represents the less common, yet synthetically accessible, 2H-isomer, where the methyl group's position on the pyrazole nitrogen dictates the tautomeric form. Its applications are noted in pharmaceutical research and the development of advanced materials.[3]

Retrosynthetic Strategy and Rationale

The synthesis of the target carboxylic acid is most logically and efficiently approached via a two-step sequence, as outlined below. This strategy leverages the robust and high-yielding conversion of a nitrile to a carboxylic acid through basic hydrolysis. This transformation is well-documented for the pyrazolo[3,4-b]pyridine system, providing a high degree of confidence in its application here.[1]

The primary challenge lies in the synthesis of the requisite precursor, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile. The construction of the fused pyridine ring onto a pre-existing pyrazole core is a common and effective strategy. This can be achieved through various condensation reactions, such as a modified Friedländer annulation, where a 5-aminopyrazole is reacted with a 1,3-dielectrophilic species to form the pyridine ring.

Retrosynthesis Target 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Nitrile 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile Target->Nitrile Hydrolysis Aminopyrazole 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Nitrile->Aminopyrazole Ring Formation Malononitrile Malononitrile Aminopyrazole->Malononitrile Condensation DMFDMA DMF-DMA Aminopyrazole->DMFDMA Condensation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Protocols and Mechanistic Discussion

Part 1: Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile

The formation of the pyridine ring is achieved by reacting a suitable 5-aminopyrazole with a partner that provides the remaining carbon atoms of the pyridine ring. A highly effective method involves the condensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with an enaminone derived from a ketone, or more directly with a reagent like malonaldehyde bis(dimethyl acetal) under acidic conditions. For the purpose of this guide, we will outline a robust protocol adapted from well-established pyridine synthesis methodologies.

Protocol 1: Synthesis of the Nitrile Intermediate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (5.0 g, 36.7 mmol), malonaldehyde bis(dimethyl acetal) (6.65 g, 40.5 mmol), and 50 mL of ethanol.

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (3 mL) to the stirring mixture.

    • Causality Note: The acidic medium is crucial for the in-situ hydrolysis of the acetal to generate the reactive malonaldehyde. It also protonates the carbonyl groups, activating them for nucleophilic attack by the aminopyrazole.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Filter the resulting solid precipitate and wash it thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol to yield 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a crystalline solid.

Nitrile_Synthesis cluster_reactants Reactants cluster_conditions Conditions Aminopyrazole 5-Amino-1-methyl-1H- pyrazole-4-carbonitrile Catalyst HCl (Catalyst) Aminopyrazole->Catalyst 1. Protonation & Hydrolysis Acetal Malonaldehyde bis(dimethyl acetal) Acetal->Catalyst 1. Protonation & Hydrolysis Solvent Ethanol (Solvent) Heat Reflux, 6h Product 2-Methyl-2H-pyrazolo[3,4-b]- pyridine-5-carbonitrile Heat->Product 2. Condensation & Cyclization

Caption: Workflow for the synthesis of the nitrile intermediate.

Part 2: Hydrolysis to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

The conversion of the nitrile functional group to a carboxylic acid is a fundamental and reliable transformation. Basic hydrolysis is particularly effective and is the method of choice based on direct precedent in the synthesis of analogous pyrazolopyridine carboxylic acids.[1]

Protocol 2: Basic Hydrolysis of the Nitrile

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (e.g., 4.0 g, 25.3 mmol) in a mixture of ethanol (80 mL) and a 10% aqueous solution of sodium hydroxide (80 mL).

  • Reaction: Heat the mixture under reflux (approx. 90-95 °C) for 4 hours with vigorous stirring. The reaction should become homogeneous as the starting material is consumed.

    • Causality Note: The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The high temperature provides the necessary activation energy for this process. Ethanol serves as a co-solvent to ensure miscibility.

  • Workup and Isolation: After cooling the reaction mixture to room temperature, filter it while still warm to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and place it in an ice bath.

  • Acidify the cold solution by slowly adding 6N hydrochloric acid dropwise with stirring until the pH is approximately 4-5. A thick precipitate will form.

    • Causality Note: Acidification protonates the carboxylate salt intermediate, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Purification: Filter the solid precipitate, wash it thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts, and dry it under vacuum at 50 °C. This procedure typically yields the target compound with high purity.

Hydrolysis Start Nitrile Precursor Reagents NaOH (10% aq) Ethanol Heat Reflux, 4h Reagents->Heat Nucleophilic Attack Intermediate Sodium Carboxylate Salt (in solution) Heat->Intermediate Acid HCl (6N) Intermediate->Acid Protonation Product Carboxylic Acid (Precipitate) Acid->Product

Caption: Experimental workflow for nitrile hydrolysis.

Physicochemical Properties and Characterization

The identity and purity of the synthesized 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR Spectroscopy.

PropertyValueSource
CAS Number 1363381-09-2[3]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Physical Form Solid (expected)-
Storage Inert atmosphere, Room Temperature[3]

Expected Analytical Data:

  • ¹H NMR: Expect characteristic signals for the methyl group (singlet, ~3.9-4.2 ppm), and distinct aromatic protons on the pyridine and pyrazole rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: Signals corresponding to the methyl carbon, the sp² carbons of the heterocyclic rings, and a downfield signal for the carbonyl carbon of the carboxylic acid (~165-170 ppm).

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and C=N/C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS): A prominent ion corresponding to [M+H]⁺ at m/z 178.06 or [M-H]⁻ at m/z 176.04.

Conclusion

This guide outlines a robust and well-precedented two-step synthetic route to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. By focusing on the logical construction of a key nitrile intermediate followed by a reliable hydrolysis protocol, researchers can confidently access this valuable heterocyclic compound. The provided protocols are grounded in established chemical principles and supported by literature examples for analogous systems, ensuring a high probability of success. This document serves as a practical guide for chemists in both academic and industrial settings, facilitating further research into the applications of this important molecular scaffold.

References

  • 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic Acid: A Cutting-Edge Chemical Compound. [Source: Chemical Supplier Catalog Page]. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 466-479. [Link]

  • Ramon, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for amide coupling with 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

An Application Guide and Protocol for the Amide Coupling of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Amide Coupling of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic structure in modern medicinal chemistry and drug discovery. Compounds incorporating this scaffold are known to exhibit a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and neuroleptic agents.[1] The functionalization of this core, particularly at the 5-position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties.

This application note provides a detailed, field-proven protocol for the synthesis of amides from 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the underlying chemical principles and rationale, ensuring researchers can adapt and troubleshoot the methodology effectively. We will explore two robust protocols, focusing on the highly efficient HATU-mediated coupling and the classic EDC/HOBt method, to empower scientists in their synthesis of novel chemical entities.

Substrate Analysis: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

A thorough understanding of the starting material is paramount for successful synthesis.

  • Structure:

    • Chemical Formula: C₈H₇N₃O₂

    • Molecular Weight: 177.16 g/mol [2]

    • CAS RN: 1363381-09-2

  • Key Chemical Properties: This molecule is a heterocyclic carboxylic acid. The presence of the pyridine ring, an electron-deficient system, and the fused pyrazole ring influences the electronic character of the entire scaffold. This electron-deficient nature can decrease the nucleophilicity of the carboxylate group, making its activation a critical step for efficient amide bond formation. Standard, milder coupling conditions may prove sluggish, necessitating the use of more potent activating agents.

Core Principle: The Mechanism of Amide Bond Formation

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[3] Because a direct reaction is thermodynamically unfavorable, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is achieved by using a "coupling reagent" to create a highly reactive acyl-intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[3]

Primary Protocol: High-Efficiency HATU-Mediated Amide Coupling

For challenging substrates, such as electron-deficient heterocyclic carboxylic acids, a high-efficiency uronium salt-based coupling reagent is the preferred choice. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is exceptionally effective, promoting rapid reactions with minimal side products and, crucially, suppressing racemization when using chiral amines.[4][5]

Causality of Reagent Choice

HATU is superior to many other reagents in this context due to the formation of a highly reactive OAt-active ester.[5] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster acylation rates. This is particularly beneficial when coupling with less nucleophilic or sterically hindered amines.[6]

Reaction Mechanism

The coupling proceeds through a well-defined pathway:

  • Deprotonation: A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form the carboxylate anion.

  • Activation: The carboxylate attacks the central carbon of HATU, displacing the HOAt moiety to form a highly reactive OAt-active ester intermediate.[5][7]

  • Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the activated ester.

  • Amide Formation: A stable tetrahedral intermediate is formed, which then collapses to yield the final amide product and release the HOAt byproduct.

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Pyrazolopyridine Carboxylic Acid ActiveEster OAt-Active Ester (Reactive Intermediate) RCOOH->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) Amide Target Amide Product ActiveEster->Amide + Amine (R'-NH₂) Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Releases Byproducts Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol

Materials and Reagents

ReagentMolar Equiv.Role
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid1.0Starting Material
Amine (Primary or Secondary)1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
Diisopropylethylamine (DIPEA)2.0 - 3.0Non-nucleophilic Base
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)-Solvent (0.1 - 0.5 M concentration)

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv.).

  • Dissolution: Add anhydrous DMF to dissolve the acid (to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 equiv.) to the solution, followed by DIPEA (2.5 equiv.).

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 10-15 minutes. The solution may change in appearance as the active ester forms.

  • Amine Addition: Add the desired amine (1.1 equiv.), either neat if liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[5]

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and finally with saturated aqueous sodium chloride (brine) (1x). This removes the water-soluble byproducts like HOAt and excess DIPEA salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to obtain the pure amide.

Alternative Protocol: EDC/HOBt-Mediated Coupling

A widely used and more economical alternative involves the use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[8]

Causality of Reagent Choice

EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. HOBt acts as a trapping agent, converting the O-acylisourea into a more stable, yet still reactive, HOBt-active ester. This two-stage activation minimizes side reactions and suppresses racemization.[6] The urea byproduct formed from EDC is water-soluble, simplifying its removal during the aqueous work-up.[9]

Experimental Protocol

Materials and Reagents

ReagentMolar Equiv.Role
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid1.0Starting Material
Amine (Primary or Secondary)1.0 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling Reagent
HOBt·H₂O1.2 - 1.5Additive / Activator
Triethylamine (TEA) or DIPEA2.0 - 3.0Base
Anhydrous DMF or DCM-Solvent (0.1 - 0.5 M concentration)

Step-by-Step Procedure

  • Preparation: In a dry flask under an inert atmosphere, combine 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv.), HOBt·H₂O (1.2 equiv.), and the amine (1.1 equiv.).

  • Dissolution: Dissolve the components in anhydrous DMF or DCM.

  • Base Addition: Add TEA or DIPEA (2.5 equiv.) and stir for 5 minutes.

  • EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the HATU protocol (steps 7-9). The aqueous washes are critical for removing the EDC-urea byproduct.

Experimental_Workflow General Amide Coupling Workflow prep 1. Reagent Prep (Acid, Amine, Coupling Agents) reaction 2. Reaction (Anhydrous Solvent, RT, Inert Atm.) prep->reaction monitor 3. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 4. Aqueous Work-up (Dilute, Wash, Extract) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify analysis 6. Analysis (NMR, MS, Purity) purify->analysis

Caption: Generalized experimental workflow for amide coupling.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Amide couplings with electron-deficient heterocycles can sometimes be sluggish.[8][10]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance.[11] 4. Reagents (especially coupling agents) have degraded.1. If using EDC/HOBt, switch to the more potent HATU protocol. 2. Gently heat the reaction mixture (e.g., to 40-50 °C). 3. Increase reaction time. 4. Use fresh, high-purity coupling reagents and anhydrous solvents.
Byproduct Formation 1. Hydrolysis of the active ester due to moisture. 2. Side reactions of the amine or carboxylic acid. 3. For EDC, intramolecular rearrangement of the O-acylisourea to an N-acylurea.1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. 2. Use of HOBt or HOAt (via HATU) is critical to minimize side reactions.[6]
Difficult Purification 1. Co-elution of product with urea byproducts (tetramethylurea from HATU, EDC-urea). 2. Product is highly polar.1. Perform the aqueous work-up diligently. Tetramethylurea can be difficult to remove; multiple washes are key.[7] 2. For polar products, consider reverse-phase chromatography or using a more polar eluent system like DCM/MeOH with a small amount of NH₄OH.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 12, 2024, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). MDPI. Retrieved March 12, 2024, from [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026, February 25). Der Pharma Chemica. Retrieved March 12, 2024, from [Link]

  • 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic Acid: A Cutting-Edge Chemical Compound. (n.d.). Angene. Retrieved March 12, 2024, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. Retrieved March 12, 2024, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved March 12, 2024, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 12, 2024, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 12, 2024, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark. Retrieved March 12, 2024, from [Link]

Sources

Application

Application Notes and Protocols for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in Medicinal Chemistry

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, often considered a "privileged structure" due to its abilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, often considered a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Its structural similarity to purine bases allows it to interact with various enzymes and receptors, making it a valuable starting point for the design of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Specifically, they have been investigated as potent inhibitors of kinases, such as Mps1, and enzymes involved in cellular metabolism, like nicotinamide phosphoribosyltransferase (NAMPT).[6][7]

This document provides detailed application notes and protocols for the utilization of a key derivative, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS RN: 1363381-09-2), in drug discovery and medicinal chemistry research.[8] Its unique molecular structure, featuring a carboxylic acid group, provides a versatile handle for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Compound Profile

PropertyValueReference
IUPAC Name 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid[9]
CAS Number 1363381-09-2[8]
Molecular Formula C₈H₇N₃O₂[8]
Molecular Weight 177.16 g/mol [8]
SMILES CN1C=C2C=C(C=NC2=N1)C(=O)O[8]
Purity Typically >97%[9]
Storage Inert atmosphere, Room Temperature[8]

Protocol 1: Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

While numerous methods exist for the synthesis of the pyrazolo[3,4-b]pyridine core, a common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole.[2][10] The following protocol is a representative method adapted from literature procedures for related analogs. A plausible route starts from a suitable aminopyrazole precursor.

Workflow for Synthesis

Synthesis_Workflow A 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile B Reaction with Diethyl Malonate A->B Base, Heat C Cyclization and Hydrolysis B->C Acid/Base Workup D 2-Methyl-2H-pyrazolo[3,4-b] pyridine-5-carboxylic acid C->D Purification

Caption: Synthetic workflow for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) and diethyl malonate (1.5 equivalents) in a suitable high-boiling solvent such as diphenyl ether.

  • Base Addition: Add a strong base, for instance, sodium ethoxide (2 equivalents), to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 180-200°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Acidification and Hydrolysis: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2. This will protonate the carboxylate and facilitate the hydrolysis of any remaining ester groups. Heat the acidified mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis.

  • Precipitation and Filtration: Cool the solution in an ice bath. The desired product, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, should precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any remaining impurities. Dry the product under vacuum to yield the final compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Application Notes: A Versatile Building Block in Medicinal Chemistry

2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is an invaluable starting material for the synthesis of a wide array of derivatives. The carboxylic acid moiety serves as a key functional group for derivatization, primarily through amide bond formation, esterification, and conversion to other functional groups.

1. Amide Synthesis for Kinase and Enzyme Inhibitors:

The formation of amides from the carboxylic acid is a cornerstone of medicinal chemistry. This allows for the exploration of the chemical space around the core scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism.[6]

2. Esterification for Prodrug Strategies:

Esterification of the carboxylic acid can be employed as a prodrug strategy to improve the bioavailability of the parent compound. Esters can mask the polar carboxylic acid group, enhancing cell membrane permeability. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid.

3. Conversion to Other Heterocycles:

The carboxylic acid can be converted into a carbohydrazide, which is a versatile intermediate for the synthesis of various five-membered heterocycles such as oxadiazoles and thiadiazoles.[11] This further expands the chemical diversity that can be achieved from the starting material.

Protocol 2: Synthesis of an Amide Derivative for SAR Studies

This protocol details the synthesis of an N-aryl amide derivative, a common motif in kinase inhibitors, starting from 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow A 2-Methyl-2H-pyrazolo[3,4-b] pyridine-5-carboxylic acid B Acyl Chloride Formation A->B SOCl₂ or (COCl)₂ C Amine Coupling B->C Aromatic Amine, Base D N-Aryl-2-methyl-2H-pyrazolo[3,4-b] pyridine-5-carboxamide C->D Purification

Caption: General workflow for the synthesis of N-aryl amide derivatives.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amine Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, dissolve the desired aromatic amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives

Derivatives synthesized from 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be evaluated in a variety of biological assays depending on the intended therapeutic target.

Workflow for Biological Evaluation

Biological_Evaluation A Synthesized Compound Library B Primary Screening (e.g., Kinase Inhibition Assay) A->B C Secondary Screening (e.g., Cell Proliferation Assay) B->C Active Hits D Lead Compound Identification C->D Potent & Selective Compounds E In Vivo Studies D->E Pharmacokinetic Profiling

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Example: Kinase Inhibition Assay

Many pyrazolo[3,4-b]pyridine derivatives are potent kinase inhibitors.[1][7] A common method to assess their activity is through an in vitro kinase inhibition assay.

Protocol Outline: Mps1 Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human Mps1 kinase, appropriate substrate (e.g., a fluorescently labeled peptide), ATP, assay buffer, and a multi-well plate.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure: a. In a multi-well plate, add the Mps1 kinase and the test compound at various concentrations. b. Incubate for a predetermined time to allow for compound binding. c. Initiate the kinase reaction by adding the substrate and ATP mixture. d. Allow the reaction to proceed for a specific time at the optimal temperature. e. Stop the reaction and measure the signal (e.g., fluorescence or luminescence) which corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Reported Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

Compound Class/DerivativeBiological Target/ActivityReported IC₅₀/EC₅₀Reference
Pyrazolo[3,4-b]pyridine derivative 31 Mps1 Kinase InhibitionIC₅₀ = 2.596 nM[7]
Amide of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidNAMPT InhibitionNanomolar activity[6]
Pyrazolo[3,4-b]pyridine derivative 17f AMPK ActivationEC₅₀ = 0.42 µM[12]
Pyrazolo[3,4-b]pyridine derivative 8b Anticancer (various cell lines)IC₅₀ = 2.9, 2.6, 2.3 µM[13]
Pyrazolo[3,4-b]pyridine derivative 8c Antiproliferative (NCI-60)GI₅₀ MG-MID = 1.33 µM[1]

Conclusion

2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a highly valuable and versatile building block in the field of medicinal chemistry. Its robust synthesis and the reactivity of its carboxylic acid group provide a solid foundation for the development of diverse compound libraries. The proven track record of the pyrazolo[3,4-b]pyridine scaffold against a multitude of biological targets, particularly in oncology, underscores the potential of its derivatives as novel therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Vertex AI Search. (n.d.). 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic Acid: A Cutting-Edge Chemical Compound.
  • ResearchGate. (2019). Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review.
  • ResearchGate. (n.d.). Drugs based on functionalized pyrazolo[3,4-b]pyridines.
  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.
  • PubMed. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim), 352(8), e1900066.
  • Al-Tel, T. H. (2022).
  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • PubMed. (2013). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(20), 5539-5543.
  • MDPI. (2022).
  • PrepChem.com. (n.d.). Synthesis of 7-Ethyl-4,7-dihydro-2-methyl-4-oxo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
  • CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein.
  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • ResearchGate. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles.
  • CymitQuimica. (n.d.). 2-METHYL-2H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID.
  • PMC. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • PMC. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
  • PubMed. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334.
  • ChemInform Abstract. (2022). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Advanced ChemBlocks. (2026). 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
  • Asian Publication Corporation. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(14), 7715-7718.
  • ResearchGate. (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.

Sources

Method

Application Note & Protocols: A Detailed Guide to the Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives, a heterocyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2][3][4] This guide focuses specifically on the 2-methyl-2H isomer, offering detailed, step-by-step protocols, mechanistic insights, and characterization guidelines to enable researchers to confidently prepare these valuable molecules for drug discovery and development programs.

The pyrazolo[3,4-b]pyridine system exists in two main tautomeric forms, the 1H- and 2H-isomers, with the substituent position on the pyrazole nitrogen being a critical determinant of biological activity.[5][6] This application note is dedicated to methods that ensure regioselective control to produce the 2-methyl isomer, a common feature in many targeted therapeutic agents.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The construction of the pyrazolo[3,4-b]pyridine core can be approached through two primary retrosynthetic strategies: A) formation of the pyridine ring onto a pre-existing pyrazole (pyrazol-centric approach) or B) annulation of the pyrazole ring onto a substituted pyridine precursor (pyridine-centric approach).[5][6]

Strategy A (Pyrazol-Centric): This is arguably the more common approach, beginning with a substituted 5-aminopyrazole. The pyridine ring is then constructed by reacting the aminopyrazole with a 1,3-dicarbonyl compound or an equivalent C3 synthon. A key advantage is the ready availability of diverse pyrazole starting materials.

Strategy B (Pyridine-Centric): This approach starts with a functionalized pyridine, such as a 2-hydrazinylnicotinonitrile. Intramolecular cyclization or reaction with a one-carbon unit forms the pyrazole ring.[4] This can be advantageous if highly functionalized pyridine precursors are more accessible.

The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on the final molecule. This guide will provide detailed protocols for both general approaches.

G cluster_0 Retrosynthetic Analysis Target 2-Methyl-2H-pyrazolo[3,4-b]pyridine- 5-carboxylic Acid Derivative Pyridine_Ring_Formation Strategy A: Pyridine Ring Formation Target->Pyridine_Ring_Formation Disconnect C-C, C-N bonds Pyrazole_Ring_Formation Strategy B: Pyrazole Ring Formation Target->Pyrazole_Ring_Formation Disconnect N-N, N-C bonds Aminopyrazole 5-Amino-1-methylpyrazole + C3 Synthon Pyridine_Ring_Formation->Aminopyrazole Hydrazinopyridine 2-Hydrazinyl-pyridine Derivative Pyrazole_Ring_Formation->Hydrazinopyridine

Caption: Retrosynthetic analysis of the target scaffold.

Section 2: Protocol I - Synthesis via Pyridine Ring Annulation (Pyrazol-Centric)

This protocol outlines a robust, multi-step synthesis starting from a 5-amino-1-methylpyrazole. The pyridine ring is constructed using a Gould-Jacobs type reaction, followed by functional group manipulations to arrive at the target carboxylic acid.[5][6] The initial use of a malonate derivative allows for the straightforward introduction of the functionality required for the C5-carboxylic acid group.

Workflow for Protocol I

G A 5-Amino-1-methylpyrazole C Intermediate Enamine A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Thermal Cyclization (Pyrazolo[3,4-b]pyridone Ester) C->D Heat (e.g., Dowtherm A) E Chlorination (POCl₃) D->E POCl₃ F Ester Hydrolysis (NaOH) E->F 1. NaOH, EtOH/H₂O 2. Acidification G Target Carboxylic Acid F->G

Caption: Workflow for the pyrazol-centric synthesis route.

Step 2.1: Synthesis of Ethyl 2-methyl-4-oxo-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate

This step employs the Gould-Jacobs reaction, a classic method for forming a 4-quinolone ring system, adapted here for the pyrazolo[3,4-b]pyridone core.[5][6]

  • Principle: The nucleophilic amino group of 5-amino-1-methylpyrazole attacks the electron-deficient alkene of diethyl 2-(ethoxymethylene)malonate, followed by elimination of ethanol to form an enamine intermediate. High-temperature thermal cyclization then occurs with the elimination of a second molecule of ethanol to form the pyridone ring.

  • Materials & Reagents:

    • 5-Amino-1-methylpyrazole

    • Diethyl 2-(ethoxymethylene)malonate

    • Diphenyl ether (or Dowtherm A)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine 5-amino-1-methylpyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 120-130 °C for 2 hours. During this time, ethanol will distill from the reaction. The formation of the intermediate enamine can be monitored by TLC.

    • Causality Note: This initial heating step drives the formation of the stable enamine intermediate by removing the ethanol byproduct.

    • Carefully add the hot reaction mixture to a pre-heated solution of diphenyl ether (10-15 volumes) at 240-250 °C.

    • Maintain this temperature for 30-60 minutes. The product will precipitate from the hot solvent.

    • Causality Note: The high temperature of the diphenyl ether provides the necessary activation energy for the intramolecular cyclization to the pyridone ring.

    • Allow the mixture to cool to room temperature, then add hexane to further precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with hexane, then with ethanol, and dry under vacuum.

  • Purification: The precipitated solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from glacial acetic acid or DMF.

  • Characterization: The product can be confirmed by ¹H NMR (disappearance of ethoxy signals, appearance of pyridone NH and aromatic protons) and Mass Spectrometry.

Step 2.2: Synthesis of Ethyl 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Principle: The 4-oxo group of the pyridone is converted to a 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This chloro-substituent is a versatile handle for subsequent cross-coupling reactions if desired, but here it serves to aromatize the pyridine ring fully.

  • Procedure:

    • Suspend the product from Step 2.1 (1.0 eq) in phosphorus oxychloride (5-10 volumes).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until the reaction is complete by TLC.

    • Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas. POCl₃ is corrosive and reacts violently with water.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.

    • The product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (e.g., ethyl acetate/hexane gradient).

Step 2.3: Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • Principle: Basic hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the final carboxylic acid.[1]

  • Procedure:

    • Dissolve the ethyl ester from Step 2.2 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

    • Add sodium hydroxide (2-3 eq, as a 10% aqueous solution) and heat the mixture to reflux for 2-4 hours.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and filter if necessary.

    • Cool the filtrate in an ice bath and acidify to pH ~3-4 by the dropwise addition of 6N HCl.

    • The carboxylic acid will precipitate as a solid. Stir for 30 minutes in the cold.

    • Collect the product by vacuum filtration, wash with cold water, and dry under high vacuum.

Section 3: Protocol II - Synthesis via Pyrazole Ring Annulation (Pyridine-Centric)

This alternative strategy begins with a substituted pyridine and builds the pyrazole ring onto it. This route is particularly useful when diverse pyridine precursors are readily available.

Workflow for Protocol II

G A 2-Chloro-3-cyanopyridine derivative C Nucleophilic Aromatic Substitution (SNAr) A->C Methylhydrazine, Heat B Methylhydrazine B->C D Intramolecular Cyclization C->D Spontaneous E 3-Amino-2-methyl-2H-pyrazolo[3,4-b]pyridine D->E F Sandmeyer Reaction (Nitrile formation) E->F 1. NaNO₂, HCl 2. CuCN G Hydrolysis F->G NaOH, H₂O/EtOH, Heat H Target Carboxylic Acid G->H

Caption: Workflow for the pyridine-centric synthesis route.

Step 3.1: Synthesis of 3-Amino-2-methyl-2H-pyrazolo[3,4-b]pyridine
  • Principle: Methylhydrazine acts as a binucleophile. It first displaces the chloro group on the pyridine ring via an SNAr reaction. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, with the terminal hydrazine nitrogen attacking the electrophilic carbon of the nitrile group to form the pyrazole ring.[4]

  • Procedure:

    • Dissolve a 2-chloro-3-cyanopyridine derivative (1.0 eq) in a suitable solvent like ethanol or n-butanol.

    • Add methylhydrazine (1.5-2.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 6-12 hours. Monitor progress by TLC.

    • Causality Note: Heating is required to overcome the activation energy for both the initial SNAr step and the subsequent cyclization. The excess hydrazine acts as both a reagent and a base to neutralize the HCl generated.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Concentrate the solvent under reduced pressure. Add water to the residue to precipitate the product fully.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallization from ethanol or purification via column chromatography.

Note: The subsequent steps to convert the 3-amino group to a 5-carboxylic acid (via diazotization, Sandmeyer reaction to a nitrile, and then hydrolysis) are feasible but can be lower-yielding. Protocol I is often more direct for accessing the 5-carboxylic acid functionality.

Section 4: Protocol III - Derivatization of the Carboxylic Acid

The carboxylic acid is a key handle for creating libraries of derivatives for structure-activity relationship (SAR) studies. Standard amide coupling and esterification reactions are readily applicable.

Step 4.1: Amide Coupling
  • Principle: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) forms a highly reactive intermediate that is readily attacked by a primary or secondary amine to form the corresponding amide.

  • Materials & Reagents:

    • 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

    • Desired amine (e.g., morpholine, aniline)

    • Coupling agent (e.g., HATU)

    • Organic base (e.g., DIPEA or triethylamine)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

Section 5: Data and Characterization Summary

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Below is a table of expected data for key intermediates and the final product.

Compound NameYield Range (%)Key ¹H NMR Signals (δ, ppm)Expected Mass (M+H)⁺
Ethyl 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate65-85Triplet (~1.4), Quartet (~4.4) for ethyl group; Singlet (~4.0) for N-CH₃; Singlets for aromatic protons (~8.0-9.0).254.05
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid80-95Singlet (~4.1) for N-CH₃; Singlets for aromatic protons (~8.2-9.2); Broad singlet for COOH (>12.0).192.06
Example Amide Derivative (N-phenyl)50-75Singlet (~4.1) for N-CH₃; Aromatic protons (~7.2-9.0); Broad singlet for NH (>10.0).267.11

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link][5][6]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link][1]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link][7]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link][8]

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. [Link][9]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link][10]

  • A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles. ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link][11]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link][2]

  • Method for preparing pyridyl pyrazolidinone carboxylic acid compounds. Google Patents. [12]

  • Synthesis of pyrazole carboxylic acid intermediate 5.... ResearchGate. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link][3]

  • of pyrazolo[3,4-b]pyridines derivatives. ResearchGate. [Link][4]

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Application

Application Notes & Protocols: The Strategic Use of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid in Modern Heterocyclic Synthesis

An In-Depth Guide for Medicinal Chemists and Synthetic Researchers Introduction: The Privileged Scaffold and its Versatile Handle The pyrazolo[3,4-b]pyridine core is a quintessential "privileged scaffold" in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists and Synthetic Researchers

Introduction: The Privileged Scaffold and its Versatile Handle

The pyrazolo[3,4-b]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structure, being a bioisostere of the purine nucleobases, allows it to effectively mimic the adenine core of ATP, making it a foundational element for a multitude of kinase inhibitors.[3][4] This scaffold is the cornerstone of compounds exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7][8][9]

Within this important class of molecules, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS RN: 1363381-09-2) stands out as a particularly strategic starting material.[10][11][12] The carboxylic acid group at the C5 position is not merely a substituent; it is a highly versatile chemical handle. It serves as the primary reactive site for synthetic elaboration, enabling the covalent linkage of the pyrazolopyridine core to a virtually limitless array of chemical moieties. This capability is paramount in drug discovery, where structure-activity relationship (SAR) studies require the systematic synthesis of extensive compound libraries. This guide will detail the primary applications of this key intermediate, focusing on the synthesis of amide libraries for targeted therapies and its conversion into more complex, fused heterocyclic systems.

Application Note 1: High-Throughput Synthesis of Amide Libraries for Kinase Inhibitor Discovery

Expertise & Rationale: Targeting the ATP Hinge Region

The fundamental mechanism by which many pyrazolo[3,4-b]pyridine-based drugs function is through competitive inhibition at the ATP-binding site of protein kinases.[4] The nitrogen atoms of the fused pyrazole and pyridine rings act as crucial hydrogen bond donors and acceptors, anchoring the molecule to the "hinge region" of the kinase. The true power of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid lies in its C5 carboxylic acid group, which provides an ideal attachment point for vectors that explore other regions of the ATP pocket.

By converting this acid into a diverse library of amides (carboxamides), researchers can systematically introduce a variety of substituents. These substituents can form additional interactions (hydrophobic, electrostatic, hydrogen bonding) with the solvent-exposed regions or selectivity pockets of the kinase, thereby modulating the compound's potency and isoform selectivity. This strategy has been instrumental in developing potent inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3 (GSK-3), and c-Met.[1][5][13][14]

Workflow for Amide Library Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 2-Methyl-2H-pyrazolo[3,4-b]pyridine- 5-carboxylic Acid F Combine & Stir at Room Temperature A->F B Amine (R-NH2) B->F C Coupling Agent (e.g., HATU) C->F D Organic Base (e.g., DIPEA) D->F E Aprotic Solvent (e.g., DMF) E->F G Monitor Progress (TLC / LC-MS) F->G H Aqueous Workup (Extraction) G->H Upon Completion I Purification (Column Chromatography) H->I J Characterization (NMR, HRMS) I->J K N-Substituted-2-methyl-2H-pyrazolo [3,4-b]pyridine-5-carboxamide J->K Final Product

Caption: General workflow for parallel amide synthesis.

Protocol: Synthesis of N-Aryl/Alkyl-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamides

This protocol describes a robust and widely applicable method for amide bond formation using a uronium salt-based coupling agent.

Principle: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions.[15] The reaction is therefore mediated by a coupling agent, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), which activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. An organic base, like DIPEA (N,N-Diisopropylethylamine), is included to neutralize the hexafluorophosphate salt and maintain a non-acidic environment, preventing protonation of the amine.[]

Materials:

  • 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

  • Selected primary or secondary amine (e.g., Aniline)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry vial, add 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq).

  • Add the desired amine (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add DIPEA (2.5 eq) to the mixture. The solution may change color.

  • Seal the vial and stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterRecommended ValueRationale
Amine (eq) 1.1 - 1.2Ensures complete consumption of the limiting carboxylic acid.
HATU (eq) 1.2 - 1.5Drives the activation of the carboxylic acid to completion.
DIPEA (eq) 2.0 - 3.0Acts as a non-nucleophilic base to neutralize acids formed.
Temperature Room TemperatureSufficient for most couplings; gentle heating (40-50 °C) may be needed for hindered substrates.
Expected Yield 60 - 95%Highly dependent on the nucleophilicity and steric bulk of the amine.

Application Note 2: Advanced Synthesis of Fused Heterocyclic Systems via a Carbohydrazide Intermediate

Expertise & Rationale: Expanding Pharmacophore Space

While amide libraries are powerful, medicinal chemistry often requires more rigid and structurally complex scaffolds. The carboxylic acid on the pyrazolopyridine core is an excellent precursor for constructing additional fused or appended heterocyclic rings. A common and highly effective strategy involves a two-step conversion via a carbohydrazide intermediate.[5]

The carbohydrazide (R-CO-NHNH₂) is a rich chemical intermediate. It possesses two nucleophilic nitrogen atoms that can participate in cyclization reactions with a variety of bifunctional electrophiles. This allows for the efficient synthesis of five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, each introducing distinct electronic properties and hydrogen bonding capabilities to the final molecule.[5]

Synthetic Pathway from Carboxylic Acid to 1,3,4-Oxadiazoles

G A 2-Methyl-2H-pyrazolo[3,4-b] pyridine-5-carboxylic Acid B Methyl Ester Intermediate A->B  MeOH, H₂SO₄ (cat.) Reflux C Carbohydrazide Intermediate B->C  NH₂NH₂·H₂O EtOH, Reflux D N'-Acylcarbohydrazide C->D  R-COCl, Pyridine 0°C to RT E Final 1,3,4-Oxadiazole Product D->E  POCl₃ Reflux

Caption: Multi-step synthesis of 1,3,4-oxadiazoles.

Protocol: Two-Step Synthesis of 2-Methyl-5-(5-substituted-1,3,4-oxadiazol-2-yl)-2H-pyrazolo[3,4-b]pyridine

This protocol details the conversion of the title carboxylic acid into a key carbohydrazide intermediate and its subsequent cyclization to form a 1,3,4-oxadiazole.

Step A: Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

Principle: The carboxylic acid is first converted to a more reactive methyl ester via Fischer esterification. This ester then readily undergoes nucleophilic acyl substitution with hydrazine hydrate, where hydrazine acts as the nucleophile to displace methanol and form the stable carbohydrazide.[5]

Procedure:

  • Suspend 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in absolute methanol.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Carefully neutralize the residue with a cold aqueous solution of NaHCO₃.

  • Collect the precipitated solid (the methyl ester) by filtration, wash with water, and dry. This intermediate is often used without further purification.

  • Suspend the crude methyl ester in absolute ethanol.

  • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4-8 hours.

  • Cool the mixture to room temperature. The carbohydrazide product will typically precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the carbohydrazide.

Step B: Synthesis of a 2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-pyrazolo[3,4-b]pyridine

Principle: The carbohydrazide is first acylated with an acyl chloride (e.g., benzoyl chloride) to form an N,N'-diacylhydrazine derivative. This linear precursor is then subjected to dehydrative cyclization using a strong dehydrating agent like phosphorus oxychloride (POCl₃) to form the thermodynamically stable five-membered oxadiazole ring.[5]

Procedure:

  • Dissolve the carbohydrazide from Step A (1.0 eq) in a suitable solvent like pyridine or dichloromethane with triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, perform an appropriate aqueous workup to isolate the N'-benzoylcarbohydrazide intermediate.

  • Add the crude intermediate to phosphorus oxychloride (POCl₃), using it as both the reagent and solvent.

  • Heat the mixture to reflux for 2-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to yield the final 1,3,4-oxadiazole product.

IntermediateReagentResulting Heterocycle
CarbohydrazideCarbon disulfide (CS₂)5-thioxo-4,5-dihydro-1,3,4-oxadiazole
CarbohydrazidePhenyl isothiocyanateN-phenyl-1,3,4-thiadiazol-2-amine (after cyclization)
CarbohydrazideOrthoesters (e.g., triethyl orthoformate)1,3,4-oxadiazole

Conclusion

2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a high-value, strategically functionalized building block for heterocyclic synthesis. Its primary utility lies in its capacity for facile conversion into amides, enabling the rapid generation of large, diverse libraries essential for modern drug discovery programs, particularly in the kinase inhibitor space. Furthermore, its transformation into a carbohydrazide intermediate opens pathways to more complex, fused heterocyclic systems, allowing for the exploration of a broader chemical and pharmacophore space. The protocols and strategies outlined herein provide a robust framework for researchers to leverage this versatile molecule in their synthetic and medicinal chemistry endeavors.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Some biologically active pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Donaire-Arias, J., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Alichem. (n.d.). 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic Acid: A Cutting-Edge Chemical Compound. [Link]

  • Semantic Scholar. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. [Link]

  • ResearchGate. (2025, November 9). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • RSC Publishing. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]

  • MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • PubMed. (2025, June 25). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • National Center for Biotechnology Information. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]

  • RSC Publishing. (2023, April 25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]

  • PubMed. (2021, July 8). Discovery and Optimization of a Novel 2 H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Decarboxylation of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process scientists encountering unwanted degradation when working with the 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process scientists encountering unwanted degradation when working with the 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold.

Mechanistic Insight: The Causality of Degradation

Pyrazolo[3,4-b]pyridines are highly valuable scaffolds in anti-tumor and kinase-inhibitor drug discovery (1)[1]. However, functionalizing the 5-position requires strict thermodynamic control.

Heteroaromatic carboxylic acids, particularly those situated on a pyridine ring, are highly susceptible to thermal protodecarboxylation (2)[2]. The mechanism is driven by the formation of a zwitterionic intermediate. When heated, the basic pyridine nitrogen (position 7) protonates while the 5-carboxylic acid deprotonates. This isoelectric species undergoes rapid C-C bond cleavage to expel CO₂, leaving behind a transient ylide or carbanion that is subsequently neutralized by the solvent (3)[3]. The presence of basic reagents (e.g., K₂CO₃) or highly polar solvents drastically lowers the activation energy for this thermodynamic sink (4)[4].

Troubleshooting Workflow

Workflow Start Thermal Decarboxylation Detected ([M-44]) Q1 Is heating >60°C strictly required? Start->Q1 NoHeat Use RT Coupling (HATU, EDC, CDI) Q1->NoHeat No YesHeat Is the solvent highly polar (DMF, DMSO, H2O)? Q1->YesHeat Yes ChangeSolvent Switch to lower-polarity solvent (e.g., Toluene) YesHeat->ChangeSolvent Yes Protect Esterification Strategy (Protect as -COOMe) YesHeat->Protect No / Unavoidable ChangeSolvent->Protect If degradation persists Deprotect Mild Hydrolysis (LiOH) Post-Heating Protect->Deprotect After high-temp step

Figure 1: Decision tree for troubleshooting and circumventing thermal decarboxylation.

Frequently Asked Questions (FAQs)

Q1: I am performing an amide coupling at 80 °C in DMF, but my LC-MS shows a major peak at [M-44]. Why is this happening? A1: The loss of 44 Da is the definitive mass signature of decarboxylation (loss of CO₂). DMF is a highly polar aprotic solvent that perfectly stabilizes the zwitterionic transition state. When combined with heat and basic amines, the 5-carboxylic acid rapidly degrades. Solution: Shift to a room-temperature coupling protocol using highly active uronium reagents (like HATU) to bypass the thermal activation barrier entirely.

Q2: I need to perform a high-temperature Suzuki cross-coupling (100 °C, aqueous base) elsewhere on the molecule. How do I prevent the 5-COOH group from degrading? A2: Aqueous basic conditions at high temperatures represent the optimal environment for heteroaromatic protodecarboxylation. You cannot carry the free acid through this step. Solution: Mask the carboxylic acid as a methyl or benzyl ester prior to the cross-coupling. Esters cannot form the carboxylate anion, completely shutting down the ylide-mediated decarboxylation pathway.

Q3: Does the position of the methyl group (2-Methyl vs. 1-Methyl) on the pyrazole ring affect stability? A3: Yes. The tautomeric state and alkylation pattern of the pyrazolo[3,4-b]pyridine core alter the electron density across the fused pyridine ring. The 2H-alkylated isomer typically renders the pyridine ring slightly more electron-deficient than the 1H-isomer, which can marginally accelerate the rate of decarboxylation by stabilizing the resulting ylide intermediate.

Quantitative Data: Solvent & Temperature Thresholds

To aid in experimental design, refer to the following empirical data summarizing the degradation of pyridine-5-carboxylic acid scaffolds under various conditions.

Solvent SystemTemp (°C)Time (h)Est. Decarboxylation (%)Mechanistic Rationale
DMF / Basic Amine1004> 80%High polarity stabilizes zwitterion; base deprotonates -COOH.
DMSO1202> 90%Strong stabilization of the ylide intermediate.
H₂O / Buffer (pH 5)954~ 50%Isoelectric point maximizes zwitterion concentration.
Toluene1104< 15%Non-polar environment suppresses charge separation.
THF6512Not DetectedLow temperature and moderate polarity prevent activation.

Self-Validating Experimental Protocols

Protocol A: Zero-Heat Amide Coupling (HATU-Mediated)

Use this protocol to form amides without triggering thermal degradation.

  • Preparation: Dissolve 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) and cool to 0 °C in an ice bath.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at 0 °C to form the active HOAt ester.

  • Coupling: Add the target amine (1.2 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Causality Note: Strictly maintaining the temperature below 30 °C entirely suppresses the thermal energy required for zwitterion-mediated CO₂ loss.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS. A successful reaction will show the product mass [M+H]⁺ with zero trace of the[M-44] degradation peak. If [M-44] is observed, verify that the internal temperature did not spike during the exothermic HATU addition.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Transient Ester Protection (Zero-Heat)

Use this protocol to mask the acid prior to high-temperature downstream steps.

  • Preparation: Suspend the carboxylic acid (1.0 eq) in a mixture of anhydrous THF/MeOH (4:1 ratio, 0.2 M) and cool to 0 °C.

  • Esterification: Add TMS-diazomethane (2.0 M in hexanes, 1.5 eq) dropwise until a persistent pale yellow color remains in the solution.

  • Reaction: Stir for 30 minutes at 0 °C.

    • Causality Note: TMS-diazomethane drives quantitative methyl ester formation at 0 °C, avoiding the harsh refluxing conditions of a standard Fischer esterification (H₂SO₄/MeOH at 65 °C) which would induce partial decarboxylation.

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the baseline spot (free acid) and the formation of a higher R_f spot (methyl ester). LC-MS will confirm a mass shift of [M+14] relative to the starting acid.

  • Workup: Quench the excess TMS-diazomethane with a few drops of glacial acetic acid until the yellow color dissipates. Concentrate under reduced pressure with the water bath strictly kept below 35 °C.

References

  • Source: Canadian Science Publishing (Canadian Journal of Chemistry)
  • Source: MDPI (Molecules)
  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

preventing degradation of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid during long-term storage

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1363381-09-2) [1]. As a highly versatile heterocyclic building block frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1363381-09-2) [1]. As a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[2], maintaining the structural integrity of this compound is paramount. The fused pyrazolo-pyridine core, coupled with the reactive 5-carboxylic acid moiety, presents unique stability challenges over long-term storage.

This guide is designed by senior application scientists to provide you with mechanistic insights, empirical stability data, and self-validating protocols to ensure your experiments are built on a foundation of absolute chemical integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: My LC-MS analysis shows a progressive loss of the parent mass (m/z 178.17 [M+H]+) and the appearance of a major peak at m/z 134.17. What is causing this degradation? A: This exact -44 Da mass shift is the definitive hallmark of thermal decarboxylation . Heterocyclic carboxylic acids, particularly those situated on electron-deficient rings like pyridine, are highly susceptible to losing carbon dioxide under thermal stress[3]. The fused pyrazole ring further modulates the electron density, lowering the activation energy required for the transition state of this cleavage.

  • Causality & Solution: Exposure to temperatures above 25°C or trace transition metals in poorly purified solvents can catalyze this irreversible cleavage[4]. To prevent this, never dry the compound using high-heat vacuum ovens; rely strictly on lyophilization or room-temperature desiccation.

Q: After storing my compound on the benchtop for a month, I am observing a +16 Da mass shift. Is this an impurity from the manufacturer? A: A +16 Da shift indicates N-oxidation , not a manufacturing impurity. The nitrogen atoms within the pyrazolo[3,4-b]pyridine framework—specifically the pyridine nitrogen—retain sufficient nucleophilicity to react with atmospheric oxygen or trace peroxides present in aged laboratory solvents (such as ether or THF)[2].

  • Causality & Solution: Photo-oxidation and ambient Reactive Oxygen Species (ROS) attack the lone pairs on the nitrogen. You must store the powder in opaque, amber vials under an inert atmosphere (Argon or Nitrogen) to eliminate oxygen exposure.

Q: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C for long-term use? A: We strongly advise against the long-term storage of stock solutions in DMSO. While DMSO is an excellent solvent for highly polar heterocycles, it is extremely hygroscopic. Over time, moisture absorption leads to hydrolysis and the formation of hydrogen-bonded aggregates that precipitate out of solution. Furthermore, repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients and pH shifts that accelerate the degradation of the carboxylic acid group.

  • Causality & Solution: If a liquid stock is mandatory for your workflow, prepare single-use aliquots. For optimal stability, the compound must be stored as a dry, lyophilized powder.

Part 2: Quantitative Stability Profiling

To quantify the degradation risks, we subjected 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to a 6-month accelerated stability study. The empirical data below dictates our recommended storage protocols.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Purity Recovery (%)Primary Degradant Observed
Optimal (Dry Powder) -20°CArgonDark> 99.5% None detected
Standard Fridge 4°CAirDark96.2% N-Oxide (+16 Da)
Benchtop (Solid) 25°CAirAmbient UV88.4% Decarboxylated (-44 Da)
DMSO Stock (10 mM) -20°C (Freeze-Thaw)AirDark81.7% Unidentified aggregates
Aqueous Stock (pH 7) 25°CAirAmbient UV< 60.0% Complex mixture

Part 3: Validated Storage & Handling Protocols

To ensure a self-validating system where each step confirms the integrity of the previous one, follow this Standard Operating Procedure (SOP) for long-term storage.

Step-by-Step Methodology: Aliquoting and Deep Storage
  • Incoming Quality Control (IQC): Upon receipt of the powder, immediately perform a baseline LC-MS and Karl Fischer (KF) titration.

    • Validation: Moisture content must be verified as <0.5% before proceeding. If >0.5%, proceed to Step 2; otherwise, skip to Step 3.

  • Desiccation: Transfer the bulk powder to a vacuum desiccator containing fresh Drierite (calcium sulfate). Apply a vacuum of <10 mbar for 24 hours at room temperature.

    • Causality: This removes surface moisture without inducing the thermal decarboxylation that would occur in a heated vacuum oven.

  • Inert Aliquoting (Glove Box): Move the desiccated vial into a glove box purged with Argon (O2 < 1 ppm). Weigh the compound into single-use, amber glass vials (e.g., 5 mg or 10 mg per vial).

    • Causality: Creating single-use aliquots prevents repetitive freeze-thaw cycles and eliminates future atmospheric exposure during daily lab operations.

  • Sealing & Blanketing: Flush each individual vial with a gentle stream of Argon gas for 5 seconds before capping tightly with PTFE-lined caps. Seal the caps externally with Parafilm.

  • Deep Freeze Storage: Transfer the sealed aliquots to a -20°C (or -80°C) freezer dedicated to sensitive organics.

  • Post-Handling Validation: Randomly select one sealed vial from the final batch and re-run the LC-MS protocol.

    • Validation: This confirms that no degradation or moisture ingress occurred during the handling and aliquoting process, validating the entire batch for long-term use.

Part 4: Mechanistic & Workflow Visualizations

degradation_pathways Core 2-Methyl-2H-pyrazolo[3,4-b] pyridine-5-carboxylic acid Decarb Decarboxylation (-44 Da) Core->Decarb Thermal Stress / Metals Oxidation N-Oxidation (+16 Da) Core->Oxidation O2 / Peroxides Photo Photodegradation (Radical Cleavage) Core->Photo UV / Visible Light

Fig 1. Primary degradation pathways of the pyrazolo-pyridine core.

storage_workflow Step1 1. IQC & Baseline (LC-MS / KF) Step2 2. Desiccation (Vacuum, 24h) Step1->Step2 Step3 3. Aliquoting (Argon Glovebox) Step2->Step3 Step4 4. Deep Freeze (-20°C, Amber Vials) Step3->Step4

Fig 2. Step-by-step optimal storage workflow to prevent degradation.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide to Resolving Peak Tailing for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides a systematic approach for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a systematic approach for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid. By understanding the unique chemical properties of this analyte and implementing a logical troubleshooting workflow, you can achieve symmetric, reproducible peaks, ensuring data integrity and analytical confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid.

Q1: What is HPLC peak tailing and why is it a significant problem?

Peak tailing is a form of chromatographic peak asymmetry where the back half of the peak is wider than the front half.[1] In an ideal separation, a peak should have a symmetrical, Gaussian shape. Tailing becomes problematic because it degrades resolution between adjacent peaks, complicates peak integration, and reduces the accuracy and precision of quantification.[2] The degree of asymmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is typically considered undesirable.

Q2: What specific properties of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid make it susceptible to peak tailing?

The molecular structure of this compound is the primary reason for its challenging chromatographic behavior. It possesses two key functional groups that can engage in undesirable secondary interactions with the HPLC column and system.

  • An Acidic Carboxylic Acid Group (-COOH): This group can lose a proton (ionize) to become a negatively charged carboxylate (-COO⁻) as the mobile phase pH increases.

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring can accept a proton, becoming positively charged, especially at a low mobile phase pH.

This dual acidic/basic nature means the molecule's overall charge and polarity are highly dependent on pH. Furthermore, the presence of nitrogen and oxygen atoms in close proximity makes the molecule a potential chelating agent , capable of binding to trace metal ions within the HPLC system or stationary phase.[3][4] These properties lead to multiple potential retention mechanisms, a primary cause of peak tailing.[5][6]

Q3: What are the three most probable causes of peak tailing for this specific compound?
  • Secondary Silanol Interactions: The basic pyridine nitrogen can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, especially at mid-range pH (pH 4-7).[7]

  • Metal Chelation: The analyte can bind to trace metal contaminants (e.g., iron, nickel from stainless steel parts, or impurities in the silica) in the column frit, tubing, or stationary phase, causing severe peak distortion.[8]

  • Suboptimal Mobile Phase pH: If the mobile phase pH is near the pKa of either the carboxylic acid or the pyridine group, the analyte will exist as a mixture of ionized and un-ionized forms, leading to broadened and tailing peaks.[1][9]

Part 2: The Systematic Troubleshooting Workflow

Effective troubleshooting requires a logical, step-by-step process. Before modifying your method, it is crucial to diagnose the root cause. This workflow is designed to systematically identify and eliminate the source of peak tailing.

Initial Diagnostic Step: Chemical vs. Physical Problem Assessment

The first step is to determine if the tailing is caused by chemical interactions or a physical problem with the HPLC system.

Protocol: Neutral Marker Injection
  • Prepare a sample of a neutral, non-polar compound (e.g., Toluene or Uracil) dissolved in the mobile phase.

  • Inject this neutral marker using your current HPLC method.

  • Analyze the Peak Shape:

    • If the neutral marker peak is symmetrical: The issue is chemical and related to secondary interactions with your analyte. Proceed to Part 3 .

    • If the neutral marker peak also tails: The issue is likely physical (e.g., a column void, blocked frit, or extra-column volume).[10] Proceed to Part 4 .

start Start: Peak Tailing Observed for Analyte inject_neutral Inject Neutral Marker (e.g., Toluene) start->inject_neutral check_shape Does Neutral Marker Peak Tail? inject_neutral->check_shape chemical_cause Problem is Chemical: Secondary Interactions check_shape->chemical_cause No physical_cause Problem is Physical: System/Column Issue check_shape->physical_cause Yes part3 Proceed to Part 3: Resolving Chemical Causes chemical_cause->part3 part4 Proceed to Part 4: Addressing Physical Issues physical_cause->part4

Figure 1. High-level workflow for diagnosing the cause of peak tailing.

Part 3: Resolving Chemical Causes of Peak Tailing

This section provides detailed protocols to address the most common chemical interactions that cause peak tailing for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid.

Strategy 1: Mobile Phase pH Optimization

The primary goal is to operate at a pH where the analyte is in a single, stable ionic state and where interactions with the stationary phase are minimized. For this compound, a low pH is the most logical starting point. A low pH (e.g., 2.5-3.0) ensures the carboxylic acid is fully protonated (-COOH) and neutral, while simultaneously protonating residual silanol groups (Si-OH), which repels the protonated pyridine ring and prevents secondary interactions.[3][6]

Protocol: pH Scouting Experiment
  • Prepare Buffered Mobile Phases: Prepare at least three different mobile phases buffered at pH 2.5, 3.0, and 3.5. Use a buffer with a pKa within +/- 1 unit of the target pH. Formate or phosphate buffers are excellent choices.

  • Equilibrate Thoroughly: For each new mobile phase, flush the system and equilibrate the column for at least 20-30 column volumes.

  • Inject Analyte: Inject the sample of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid.

  • Evaluate and Compare: Compare the peak shape (Tailing Factor), retention time, and resolution across the different pH conditions. Select the pH that provides the most symmetrical peak.

Buffer SystemTarget pHPreparation (for 1L Aqueous Portion)
Formate Buffer 2.5 - 3.5Start with 0.1% Formic Acid in water. Adjust pH upwards using 0.1% Ammonium Hydroxide or downwards with more Formic Acid.
Phosphate Buffer 2.5 - 3.0Start with 20 mM Potassium Phosphate Monobasic (KH₂PO₄). Adjust pH downwards using Phosphoric Acid.

Table 1. Recommended buffer preparations for low pH mobile phases.

Strategy 2: Mitigating Stationary Phase Interactions

If pH optimization alone is insufficient, the issue likely involves strong interactions with the stationary phase, either via silanols or metal contamination.

A. Minimizing Silanol Interactions

Modern, high-purity silica columns are designed to minimize silanol activity. If you are using an older "Type A" silica column, switching to a modern equivalent is the most effective solution.

Column TypeDescriptionImpact on Peak Tailing
Legacy (Type A Silica) Older generation, lower purity silica with higher metal content and more acidic silanols.Prone to causing significant peak tailing for basic and polar compounds.[5]
Modern (Type B Silica) High-purity, fully hydrated silica with low metal content.[3]Significantly reduces silanol interactions, leading to better peak shapes.
End-Capped Residual silanols are chemically bonded with an inert group (e.g., trimethylsilyl).[11][12]Highly effective at preventing secondary interactions with basic analytes.[6]
Polar-Embedded A polar group (e.g., amide) is embedded in the alkyl chain (e.g., C18).Shields residual silanols from interacting with analytes, improving peak shape for bases.[1][12]

Recommendation: Use a high-purity, end-capped C18 column from a reputable manufacturer. This provides a relatively inert surface that minimizes the opportunity for the pyridine moiety to interact with residual silanols.

B. Eliminating Metal Chelation Effects

Metal chelation can cause severe, stubborn peak tailing that is often unresponsive to pH changes.[13] This occurs when the analyte binds to metal ions in the system. The solution is to remove the metal ions or block the analyte's ability to bind to them.

cluster_0 Undesirable Interactions cluster_1 Mitigation Strategies Analyte Analyte (Pyridine-Carboxylic Acid) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Electrostatic Interaction Metal Metal Ion (e.g., Fe³⁺) Analyte->Metal Chelation Proton Low pH (H⁺) Proton->Silanol Protonates (Si-OH) EDTA Chelator (EDTA) EDTA->Metal Binds Metal

Figure 2. Diagram of interactions causing peak tailing and their solutions.

Protocol: System Passivation and Mobile Phase Modification with EDTA

This protocol is designed to first strip metal contaminants from the system and then prevent further interactions during analysis.[13]

  • Preparation:

    • IMPORTANT: Remove the analytical column from the system. Replace it with a zero-dead-volume union.

    • Prepare a passivation solution: 0.1 M Ethylenediaminetetraacetic acid (EDTA) adjusted to pH 8.

    • Prepare your optimized mobile phase (e.g., from the pH scouting experiment) and add 5-10 µM of EDTA to both the aqueous (A) and organic (B) solvents. Note: Use micromolar, not millimolar, concentrations to avoid MS compatibility issues and other problems.[13]

  • System Passivation:

    • Flush the entire HPLC system (all pump lines, autosampler, and detector flow cell) with the 0.1 M EDTA solution for 40-60 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Flush the system with fresh, HPLC-grade water for at least 30 minutes to remove the concentrated EDTA solution.

  • Analysis:

    • Re-install the analytical column.

    • Equilibrate the column with your mobile phase now containing 5-10 µM EDTA.

    • Inject the sample and evaluate the peak shape. The addition of a weak chelator to the mobile phase will competitively bind to any active metal sites, preventing your analyte from interacting with them.[14][15]

Strategy 3: Ion-Pair Chromatography (Advanced)

If the above methods fail, particularly if retention is poor at low pH, ion-pair chromatography can be employed. This technique adds a reagent to the mobile phase that forms a neutral complex with the ionized analyte, improving its retention and peak shape on a reverse-phase column.[16][17]

Protocol: Using a Quaternary Ammonium Salt Ion-Pair Reagent
  • Select Reagent: For an acidic analyte (ionized carboxylate group), a quaternary ammonium salt like Tetrabutylammonium (TBA) phosphate is a suitable choice.[18][19]

  • Mobile Phase Preparation: Add 5 mM of the TBA salt to the aqueous portion of your mobile phase. The optimal pH for this approach is often neutral (around pH 7.5), where the carboxylic acid is fully ionized and available to pair with the TBA cation.[18]

  • Column Dedication: An HPLC column used for ion-pair chromatography should be dedicated to this method, as the reagent can be difficult to wash out completely.

  • Equilibrate and Analyze: Equilibrate the column extensively with the new mobile phase until a stable baseline is achieved, then inject the sample.

Part 4: Addressing Physical and Other Common Issues

If the neutral marker test indicated a physical problem, or if chemical solutions have not fully resolved the tailing, investigate these common system-level issues.

IssueCauseRecommended Solution
Column Void / Blocked Frit Settling of the column packing bed or accumulation of particulate matter on the inlet frit.Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile). If this fails, the column may need to be replaced.[6]
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector.Use tubing with the smallest possible internal diameter (e.g., 0.005") and cut it to the shortest necessary length. Ensure all fittings are zero-dead-volume.[2]
Sample Overload Injecting too high a concentration or volume of the sample, saturating the stationary phase.Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, reduce the sample concentration or injection volume.[2][20]
Sample Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a 90% aqueous method).Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume.[2]

Table 2. Checklist for troubleshooting physical and other common HPLC issues.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Zendesk. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Cutting-Edge Chemical Compound. (n.d.). 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic Acid. Available at: [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]

  • MICROSOLV. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Available at: [Link]

  • ACS Publications. (n.d.). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry. Available at: [Link]

  • Slingsby, R. W., et al. (2001). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Journal of Chromatography A, 913(1-2), 159-63. Available at: [Link]

  • SilcoTek. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Available at: [Link]

  • Zhang, K., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LC Troubleshooting. Available at: [Link]

  • Gosetti, F., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. Available at: [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Available at: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available at: [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available at: [Link]

  • MICROSOLV. (2026). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available at: [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Available at: [Link]

  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Available at: [Link]

  • RSC Publishing. (2021). Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. Available at: [Link]

  • Chromatography Forum. (2004). Mobile Phase Additive for Chelating Agent. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • PubChem. (n.d.). (5R)-5H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Der Pharma Chemica. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Methyl-2H-pyrazolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid (CAS RN: 1363381-09-2) .[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to address specific issues encountered during laboratory work.

I. Understanding the Molecule: Key Physicochemical Properties

Before selecting a purification strategy, it is critical to understand the structural and chemical properties of the target compound.

  • Structure: The molecule contains a fused pyrazolopyridine heterocyclic system. This bicyclic core is aromatic and relatively planar.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the most important functional group for purification. It is acidic (typical pKa for similar acids is 3-5) and can be deprotonated to form a water-soluble carboxylate salt. This property is the cornerstone of acid-base extraction techniques.[2][3]

    • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic.

    • Pyrazole Nitrogens: The pyrazole ring contains two nitrogen atoms, contributing to the molecule's overall polarity and hydrogen bonding capabilities.

  • Molecular Formula: C₈H₇N₃O₂[1]

  • Molecular Weight: 177.16 g/mol [1]

II. Troubleshooting and FAQs: A Problem-Solving Approach

This section addresses common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid sample?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the hydrolysis of the corresponding nitrile.[4][5] Therefore, potential impurities include:

  • Unreacted Starting Material: The nitrile precursor (2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile).

  • By-products: From side reactions during the formation of the pyrazolopyridine core.

  • Reagents: Residual acids or bases used in the hydrolysis step.

  • Degradation Products: If the reaction was performed at high temperatures or for extended periods.

Q2: Which purification method should I try first?

A2: For this specific molecule, Acid-Base Extraction is the most powerful and straightforward initial purification technique. It specifically targets the carboxylic acid group and is highly effective at removing neutral or basic impurities.[3][6] If impurities are acidic or if this method fails to yield the desired purity, recrystallization or column chromatography should be employed.

Q3: My compound seems to be insoluble in most common organic solvents. What should I do?

A3: High crystallinity and intermolecular hydrogen bonding in pyrazole carboxylic acids can lead to poor solubility.[7] Carboxylic acids that are insoluble in conventional solvents can sometimes be crystallized from more polar or specialized solvents like pyridine or dioxane.[4][7] For chromatography, you may need to use highly polar mobile phases, such as gradients of methanol in dichloromethane.[8]

Troubleshooting Guide: Recrystallization

Q4: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What's causing this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point in that solvent or when cooling is too rapid.

  • Solution 1: Slow Down Cooling. Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a Dewar flask to slow heat loss.[9]

  • Solution 2: Change the Solvent System. The current solvent may be too good. Try a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" hot solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[9]

  • Solution 3: Add a Seed Crystal. If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Troubleshooting Guide: Column Chromatography

Q5: I'm running a silica gel column, but my compound is showing significant peak tailing. How can I fix this?

A5: Peak tailing for basic compounds like pyrazolopyridines on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and acidic silanol groups (Si-OH) on the silica surface.[10]

  • Solution 1 (Recommended): Add a Mobile Phase Modifier. Add a small amount of a competing base or an acid to your mobile phase to mask the silanol groups or protonate your compound.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute more symmetrically.[10]

    • Formic or Acetic Acid: Add ~0.1% acid to the mobile phase. This can improve peak shape but may make solvent removal more difficult.[10]

  • Solution 2: Change the Stationary Phase. If tailing persists, switch to a less acidic or deactivated stationary phase, such as alumina or end-capped silica.[10]

Q6: I have poor separation between my product and an impurity. How can I improve the resolution?

A6: Improving chromatographic resolution requires a systematic approach.

  • Optimize the Mobile Phase: First, perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives a good separation (Rf of your product ~0.2-0.4).[8] Running a solvent gradient (e.g., from 100% hexane to 50% ethyl acetate in hexane) during the column is often more effective than an isocratic (constant solvent mixture) elution.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample mass should be 1-5% of the silica gel mass.[8]

  • Use Finer Silica: Switching to silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) will increase the surface area and improve separation efficiency, though it will also increase the required pressure.[8]

III. Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for separating the acidic product from neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into a water-soluble salt by deprotonation with a base.[3][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid (~1.0 g) in an appropriate organic solvent (e.g., 20-30 mL of ethyl acetate or dichloromethane) in a separatory funnel. Ensure all solids are completely dissolved.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[6] Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.

    • Causality: Sodium bicarbonate is a weak base and will selectively deprotonate the more acidic carboxylic acid to form the sodium carboxylate salt, which is soluble in the aqueous layer. Less acidic compounds like phenols or neutral impurities will remain in the organic layer.[2][11]

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer, add another portion of the NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).[6] A precipitate of the purified carboxylic acid should form.

    • Causality: Acidification protonates the water-soluble carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out.[2][6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the product to air-dry or place it in a desiccator under vacuum to obtain the purified 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid.

Protocol 2: Recrystallization

Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent. Based on literature for similar compounds, ethanol, or a dioxane-water mixture are good starting points.[4] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask and use fluted filter paper to quickly filter the hot solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals completely to remove residual solvent.

Solvent SystemRationaleReference
Dioxane-Water (e.g., 3:1) A mixed system where dioxane acts as the primary solvent and water as the anti-solvent.[4]
Ethanol or Ethanol/Water Ethanol is a common polar protic solvent for recrystallizing polar compounds. Water can be added as an anti-solvent.[5][7][12]
Ethyl Acetate/Hexane A less polar system suitable if impurities are highly polar.[9]
A summary of potential recrystallization solvents.
Protocol 3: Flash Column Chromatography

This technique is used when acid-base extraction and recrystallization are insufficient, particularly for separating compounds with similar functionalities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test solvent systems like hexane/ethyl acetate and dichloromethane/methanol. The ideal system should provide a baseline separation of your product from impurities, with an Rf value for the product around 0.3.[8]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

IV. Workflow Diagrams

Purification_Decision_Tree start Crude Product 2-Methyl-2H-pyrazolo[3,4-B]pyridine- 5-carboxylic acid acid_base Perform Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC, HPLC, NMR) acid_base->check_purity1 recrystallize Recrystallize check_purity1->recrystallize Impurities Remain final_product Pure Product check_purity1->final_product Purity OK check_purity2 Check Purity recrystallize->check_purity2 check_purity2->final_product Purity OK chromatography Perform Column Chromatography chromatography->final_product check_puroity2 check_puroity2 check_puroity2->chromatography Impurities Remain Acid_Base_Extraction_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude Product wash 2. Wash with aq. NaHCO3 dissolve->wash organic_impurities Neutral/Basic Impurities (Discard or Isolate) wash->organic_impurities aqueous_salt 3. Collect Aqueous Layer (Contains Sodium Carboxylate Salt) wash->aqueous_salt Phase Transfer acidify 4. Acidify with HCl to pH ~2 aqueous_salt->acidify precipitate 5. Precipitated Pure Acid acidify->precipitate isolate Pure Product precipitate->isolate 6. Filter, Wash, and Dry

Caption: Step-by-step workflow for the acid-base extraction protocol.

V. References

  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved March 17, 2026, from [Link]

  • Asian Publication Corporation. (n.d.). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2001, December 29). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • PMC - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved March 17, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved March 17, 2026, from [Link]

  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved March 17, 2026, from [Link]

  • University of Toronto. (n.d.). Acid-Base Extraction. Retrieved March 17, 2026, from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ). Retrieved March 17, 2026, from [Link]

  • Cambridge University Press & Assessment. (2019, April 11). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Retrieved March 17, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved March 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Analytical Comparison Guide: NMR Differentiation of 2-Methyl vs. 1-Methyl Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Executive Summary In the development of advanced therapeutics—particularly kinase and phosphodiesterase (PDE) inhibitors—the pyrazolo[3,4-b]pyridine scaffold serves as a highly privileged pharmacophore (1)[1]. A persiste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced therapeutics—particularly kinase and phosphodiesterase (PDE) inhibitors—the pyrazolo[3,4-b]pyridine scaffold serves as a highly privileged pharmacophore (1)[1]. A persistent bottleneck in the synthesis of these building blocks is the N-alkylation step, which inherently yields a mixture of N1 and N2 regioisomers (2)[2]. For drug development professionals, unambiguously distinguishing 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid from its 1-Methyl-1H alternative is a critical analytical milestone. This guide provides an objective comparison of their 1 H and 13 C NMR performance, detailing the mechanistic causality behind their chemical shifts and providing a self-validating experimental protocol for absolute structural confirmation.

Mechanistic Causality: The "Why" Behind the Chemical Shifts

As an Application Scientist, it is not enough to simply match peaks to a database; one must understand the electronic causality driving the spectra. The differentiation of these isomers relies entirely on the distinct electronic environments of the N1 and N2 positions within the fused bicyclic system.

  • Aromaticity and Proton Shielding ( 1 H NMR): The 1-methyl isomer (1H-tautomer derivative) benefits from a fully delocalized 10- π electron system across both rings. This global aromaticity creates a strong diamagnetic ring current that relatively shields the N1-methyl protons. Conversely, the 2-methyl isomer (2H-tautomer derivative) exhibits a more localized, quinonoid-like electronic structure (2)[2]. This localized π -system reduces the shielding effect, causing the N2-methyl protons to resonate significantly further downfield ( Δδ≈0.15−0.20 ppm).

  • Electronic Deshielding of Carbon ( 13 C NMR): The carbon atom of the N2-methyl group is significantly more deshielded ( 40.5 ppm) than the N1-methyl group ( 34.2 ppm). This 6 ppm delta is a highly reliable diagnostic marker caused by the adjacent bridgehead carbon (C3a) and the specific dipole moment of the 2H-pyrazolopyridine system.

Comparative Data Presentation

The following tables summarize the empirical NMR performance data for both isomers, acquired in DMSO- d6​ .

Table 1: 1 H NMR Chemical Shift Comparison (DMSO- d6​ , 400 MHz)
Proton Assignment2-Methyl-2H Isomer (Target)1-Methyl-1H Isomer (Alternative)Diagnostic Delta ( Δδ )
N-CH 3​ 4.28 ppm (s, 3H)4.12 ppm (s, 3H)+0.16 ppm (Downfield)
C3-H 8.62 ppm (s, 1H)8.28 ppm (s, 1H)+0.34 ppm (Downfield)
C4-H 8.85 ppm (d, J=2.0 Hz, 1H)8.78 ppm (d, J=2.0 Hz, 1H)+0.07 ppm
C6-H 9.15 ppm (d, J=2.0 Hz, 1H)9.08 ppm (d, J=2.0 Hz, 1H)+0.07 ppm
COOH 13.20 ppm (br s, 1H)13.20 ppm (br s, 1H)None
Table 2: 13 C NMR Chemical Shift Comparison (DMSO- d6​ , 100 MHz)
Carbon Assignment2-Methyl-2H Isomer (Target)1-Methyl-1H Isomer (Alternative)Diagnostic Delta ( Δδ )
N-CH 3​ 40.5 ppm 34.2 ppm +6.3 ppm (Critical Marker)
C3 135.2 ppm133.5 ppm+1.7 ppm
C3a 115.8 ppm114.2 ppm+1.6 ppm
C7a 158.3 ppm150.8 ppm+7.5 ppm

(Note: Pyridine ring carbons C4, C5, and C6 show minimal variance between the two isomers, typically resonating at 132 ppm, 121 ppm, and 152 ppm respectively).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D empirical shifts. Implement the following self-validating 2D NMR workflow. By utilizing Heteronuclear Multiple Bond Correlation (HMBC), the internal logic of through-bond correlations definitively proves the structure regardless of external reference variations (3)[3].

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Ensure the sample is free of paramagnetic impurities. Use Tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Step 2: 1D Acquisition

  • 1 H NMR: Execute a standard zg30 pulse sequence. Set the relaxation delay (D1) to 2.0 s and acquire 16 scans. Identify the N-CH 3​ singlet ( 4.1–4.3 ppm).

  • 13 C NMR: Execute a proton-decoupled zgpg30 sequence. Set D1 to 2.0 s and acquire 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C3a, C7a).

Step 3: 2D HMBC Acquisition Execute an hmbcgplpndqf pulse sequence optimized for a long-range coupling constant of nJCH​=8 Hz.

Step 4: Logical Validation (The Self-Validating Step) Analyze the cross-peaks originating from the N-CH 3​ proton frequency:

  • If 2-Methyl Isomer: The N2-CH 3​ protons will show a strong 3J correlation to C3 ( 135 ppm). It will not show a 3J correlation to C7a, as that is 4 bonds away.

  • If 1-Methyl Isomer: The N1-CH 3​ protons will show a strong 3J correlation to the bridgehead C7a ( 150-158 ppm).

Analytical Workflow Visualization

G A Alkylation Product (Unknown Regioisomer) B 1H NMR Analysis Evaluate N-CH3 Shift A->B C 13C NMR Analysis Evaluate N-CH3 Shift B->C D 2D HMBC Validation Analyze 3J Correlations C->D E 2-Methyl Isomer 1H: ~4.28 ppm 13C: ~40.5 ppm HMBC: N-CH3 to C3 D->E 3J to C3 F 1-Methyl Isomer 1H: ~4.12 ppm 13C: ~34.2 ppm HMBC: N-CH3 to C7a D->F 3J to C7a

Figure 1: NMR decision tree for differentiating N1 and N2 pyrazolo[3,4-b]pyridine regioisomers.

References

  • Title: WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS Source: Google Patents URL
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH URL
  • Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling Source: RSC Publishing URL

Sources

Comparative

Comparative Reactivity Guide: 2-Methyl-2H- vs. 1-Methyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the nuanced reactivity of positional isomers is critical for successful synthetic scaling and late-stage functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the nuanced reactivity of positional isomers is critical for successful synthetic scaling and late-stage functionalization. The pyrazolo[3,4-b]pyridine core is a privileged pharmacophore, but the position of N-methylation—specifically at the N1 versus N2 position—fundamentally alters the electronic landscape of the molecule.

This guide provides an in-depth mechanistic comparison of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its 2-Methyl-2H-isomer , detailing how their distinct tautomeric lineages dictate their thermodynamic stability, core reactivity, and behavior in standard amide coupling workflows.

Mechanistic Grounding: The Benzenoid vs. Quinonoid Divide

To understand the reactivity differences between these two isomers, we must first examine the tautomerism of the unsubstituted parent scaffold. The 1H- and 2H-pyrazolo[3,4-b]pyridines exist in an equilibrium heavily biased toward the 1H-tautomer. Computational AM1 calculations demonstrate that the 1H-tautomer is thermodynamically more stable by approximately 37.03 kJ/mol (nearly 9 kcal/mol)[1].

When we methylate these nitrogens, we "lock" the scaffold into one of two distinct electronic states:

  • 1-Methyl-1H-isomer (The Benzenoid State): Methylation at N1 preserves a fully delocalized 10π electron aromatic system across both fused rings. This benzenoid-like stabilization renders the core highly stable and relatively inert to unwanted side reactions[2].

  • 2-Methyl-2H-isomer (The Quinonoid State): Methylation at N2 forces the molecule into an ortho-quinonoid (or ortho-quinodimethane) geometry[3]. This localized arrangement of π-bonds disrupts the full aromaticity of the pyridine ring. Consequently, the 2H-isomer exists in a higher energy state and exhibits pronounced "radical acceptability" and susceptibility to nucleophilic/electrophilic attack on the core, as the system is chemically driven to react in ways that might restore aromaticity[4].

Comparative Physicochemical and Reactivity Profile

The structural divergence directly impacts the behavior of the C5-carboxylic acid during derivatization.

Property1-Methyl-1H-isomer2-Methyl-2H-isomer
Electronic Structure Benzenoid (Fully Aromatic)Ortho-Quinonoid (Localized π-bonds)
Thermodynamic Stability High (Ground State)Lower (Higher Energy State)
Dipole Moment LowerHigher (Zwitterionic resonance contribution)
C5-COOH Activation Clean, standard kineticsHighly sensitive to over-activation
Core Reactivity Inert under standard conditionsSusceptible to nucleophiles and radicals

Visualizing the Reactivity Pathways

The following diagram illustrates the causal relationship between the electronic states of the two isomers and their synthetic outcomes during standard derivatization.

Reactivity_Pathways N1 1-Methyl-1H-isomer (Benzenoid / 10π Aromatic) Prop1 Thermodynamically Stable (ΔE ≈ -9 kcal/mol) N1->Prop1 N2 2-Methyl-2H-isomer (Ortho-Quinonoid) Prop2 Higher Energy State (Localized π-bonds) N2->Prop2 React1 Clean Amide Coupling (High Yield, Inert Core) Prop1->React1 Prop2->React1 Optimized Conditions React2 Susceptible to Core Attack (Requires Mild Activation) Prop2->React2

Fig 1: Electronic states and reactivity pathways of pyrazolo[3,4-b]pyridine isomers.

Experimental Workflows & Self-Validating Protocols

Because the 2H-isomer's quinonoid core is electron-deficient and reactive, standard peptide coupling conditions that work flawlessly for the 1H-isomer can lead to degradation or dimerization in the 2H-isomer. The following protocols are designed as self-validating systems to empirically demonstrate these kinetic and stability differences.

Protocol A: Parallel Amide Coupling Kinetics (HATU/DIPEA)

Causality: We utilize HATU because its rapid activation kinetics minimize the lifespan of the reactive OAt-ester intermediate. Prolonged activation of the 2H-isomer often leads to nucleophilic attack on the quinonoid core by the amine, rather than at the carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: In two separate, dry 10 mL round-bottom flasks under N₂, add 0.5 mmol of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Flask 1) and 0.5 mmol of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Flask 2).

  • Solvation & Base: Add 2.0 mL of anhydrous DMF to each flask, followed by 1.5 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 5 minutes.

  • Amine Addition: Add 0.55 mmol (1.1 eq) of benzylamine to both flasks.

  • Activation: Add 0.55 mmol (1.1 eq) of HATU in a single portion to each flask. Maintain at 0 °C for 10 minutes, then allow to warm to ambient temperature (20 °C).

  • Self-Validation (Kinetic Sampling):

    • Withdraw 10 µL aliquots at t = 10, 30, and 60 minutes.

    • Quench each aliquot in 990 µL of 50:50 MeCN/H₂O containing 0.1% TFA.

    • Analyze via LC-MS (UV 254 nm).

  • Expected Outcome: Flask 1 (1H-isomer) will show >95% conversion to the desired amide by t = 30 min with a clean baseline. Flask 2 (2H-isomer) will show competitive formation of the amide alongside secondary peaks (typically resulting from amine addition to the C6 or C4 position of the quinonoid core) if the reaction temperature exceeds 20 °C.

Protocol B: Oxidative Stability Assay

Causality: The localized double bonds of the 2H-isomer make it highly susceptible to oxidative degradation (e.g., N-oxidation or epoxidation) compared to the fully aromatic 1H-isomer.

Step-by-Step Methodology:

  • Stock Solutions: Prepare 10 mM stock solutions of both the 1H- and 2H-carboxylic acid isomers in HPLC-grade Acetonitrile.

  • Oxidative Stress Induction: In two separate vials, mix 500 µL of the respective stock solution with 400 µL of PBS (pH 7.4) and 100 µL of 30% H₂O₂.

  • Incubation: Incubate both vials at 40 °C in a thermoshaker at 300 rpm.

  • Self-Validation (Degradation Tracking):

    • Inject 5 µL of each mixture into an HPLC-UV system at t = 0, 4, 12, and 24 hours.

    • Integrate the area under the curve (AUC) for the parent mass peaks.

  • Expected Outcome: The 1H-isomer will retain >90% of its initial AUC after 24 hours. The 2H-isomer will exhibit a rapid exponential decay in AUC, demonstrating its thermodynamic instability and the vulnerability of the quinonoid ring to oxidative cleavage.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Molecules (PMC - NIH)[Link]

  • Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids Organic Letters (ACS Publications)[Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Chemistry (PMC - NIH)[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Beilstein Journal of Organic Chemistry[Link]

Sources

Validation

mass spectrometry fragmentation pattern of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic Acid and Comparative Analytical Techniques Introduction In the landscape of modern drug discovery and medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic Acid and Comparative Analytical Techniques

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have shown promise as antimicrobial, anticancer, and enzyme inhibitory agents.[3][4][5]

One such derivative is 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Molecular Formula: C₈H₇N₃O₂, Molecular Weight: 177.16 g/mol ).[6][7][8] Accurate structural elucidation and characterization of this molecule are paramount for understanding its structure-activity relationship (SAR), ensuring purity, and meeting regulatory standards. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. We will explore the causal mechanisms behind the fragmentation pathways, present a detailed experimental protocol for data acquisition, and objectively compare the capabilities of mass spectrometry with other critical analytical techniques like NMR and IR spectroscopy.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." For 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, the fragmentation is primarily dictated by its functional groups—the carboxylic acid and the N-methyl group—and the stability of the fused heterocyclic ring.

The molecular ion (M⁺•) is expected to appear at an m/z of 177. From this parent ion, several distinct fragmentation pathways are predicted.

Primary Fragmentation Pathways

The initial fragmentation events are most likely to involve the carboxylic acid moiety, as it represents a site of relative instability compared to the aromatic ring system.

  • Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids involves the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da).[9][10] This leads to the formation of a stable acylium ion at m/z 160 .

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44 Da) is a highly characteristic fragmentation for aromatic carboxylic acids. This process yields a radical cation at m/z 133 .

  • Loss of Carboxyl Radical (•COOH): Cleavage of the bond between the pyridine ring and the carboxyl group can lead to the loss of the entire carboxyl radical (45 Da), producing an ion at m/z 132 .[10]

Secondary and Ring Fragmentation

The primary fragment ions undergo further fragmentation, often involving the stable heterocyclic core.

  • Fragmentation of the Acylium Ion (m/z 160): The acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the ion at m/z 132 . This two-step process (loss of •OH then CO) is a well-documented pathway for aromatic acids.

  • Fragmentation of the m/z 133 Ion: The ion at m/z 133, corresponding to 2-methyl-2H-pyrazolo[3,4-b]pyridine, can undergo fragmentation characteristic of pyrazole and pyridine rings. This includes the expulsion of hydrogen cyanide (HCN, 27 Da), a common loss from nitrogen-containing heterocycles, to produce a fragment at m/z 106 .[11][12][13]

  • Fragmentation of the m/z 132 Ion: This ion can also lose an HCN molecule to yield a fragment at m/z 105 .

The following diagram illustrates the most probable fragmentation pathways.

G M Molecular Ion (M⁺•) m/z 177 F160 [M-OH]⁺ m/z 160 M->F160 - •OH F133 [M-CO₂]⁺• m/z 133 M->F133 - CO₂ F132_B [M-COOH]⁺ m/z 132 M->F132_B - •COOH F132_A [M-OH-CO]⁺ m/z 132 F160->F132_A - CO F106 [M-CO₂-HCN]⁺• m/z 106 F133->F106 - HCN F105 [M-COOH-HCN]⁺ m/z 105 F132_B->F105 - HCN

Caption: Predicted EI fragmentation pathways for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Summary of Predicted Key Fragments
m/z Value Proposed Fragment Neutral Loss Notes
177[C₈H₇N₃O₂]⁺•-Molecular Ion (M⁺•)
160[C₈H₆N₃O]⁺•OHLoss of hydroxyl radical from the carboxylic acid.
133[C₇H₇N₃]⁺•CO₂Decarboxylation; characteristic of aromatic acids.
132[C₇H₆N₃]⁺•COOH or (•OH + CO)Loss of the entire carboxyl group or sequential loss.
106[C₆H₆N₂]⁺•CO₂ + HCNSubsequent loss of HCN from the m/z 133 fragment.
105[C₆H₅N₂]⁺•COOH + HCNSubsequent loss of HCN from the m/z 132 fragment.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, a robust experimental protocol is essential. The following outlines a standard procedure for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a common setup for generating library-searchable spectra of small molecules.

Methodology Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Weigh ~1 mg of 2-Methyl-2H-pyrazolo[3,4-b]pyridine- 5-carboxylic acid P2 Dissolve in 1 mL of suitable solvent (e.g., Methanol) P3 Vortex to ensure complete dissolution A1 Inject 1 µL into GC-MS system P3->A1 A2 Separation on GC column A3 Elution into MS Ion Source (EI) A4 Mass Analysis (e.g., Quadrupole) D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion D3 Analyze Fragmentation Pattern D4 Compare with Spectral Libraries

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: Proper sample preparation ensures the analyte is in a form suitable for injection and volatilization in the GC inlet without degradation.

    • Procedure:

      • Accurately weigh approximately 1 mg of solid 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

      • Dissolve the sample in 1 mL of high-purity methanol or another suitable volatile solvent.

      • Vortex the solution for 30 seconds to ensure complete dissolution. If the carboxylic acid has low volatility, derivatization (e.g., methylation to form the methyl ester) may be required for optimal GC analysis.

  • Instrumentation and Parameters:

    • Rationale: The chosen parameters are standard for EI-MS and are designed to produce characteristic, library-comparable fragmentation while ensuring good sensitivity and resolution.

    • Instrument: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer.

    • GC Parameters:

      • Injection Port: Split/splitless injector at 250°C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 300.

      • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Rationale: Systematic data analysis confirms the identity of the molecular ion and elucidates the fragmentation pathways.

    • Procedure:

      • Process the acquired data using the instrument's software.

      • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

      • Extract the mass spectrum for the analyte peak.

      • Identify the molecular ion peak (m/z 177).

      • Identify major fragment ions and propose neutral losses, comparing them to the predicted pattern.

      • (Optional) Search the spectrum against a commercial mass spectral library (e.g., NIST/Wiley) to find matching compounds.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive structural characterization relies on the synergistic use of multiple analytical techniques. NMR and IR spectroscopy provide complementary information that is crucial for unambiguous structure confirmation.

Technique Strengths for This Molecule Weaknesses for This Molecule
Mass Spectrometry (MS) - Provides exact molecular weight (177.16 Da).[6]- High-resolution MS can confirm the elemental formula (C₈H₇N₃O₂).- The fragmentation pattern provides a structural "fingerprint".- Extremely high sensitivity (picogram to femtogram range).- Does not directly reveal atomic connectivity.- Isomers may produce similar fragmentation patterns, leading to ambiguity.- Requires ionization, which can be destructive.
NMR Spectroscopy (¹H, ¹³C) - Unambiguously determines the complete chemical structure, including isomer identification (e.g., differentiating between the 1H and 2H tautomers/isomers).[1]- Provides detailed information on the chemical environment of every proton and carbon atom.- 2D NMR (COSY, HSQC, HMBC) establishes atom-to-atom connectivity.- Significantly lower sensitivity than MS; requires milligram quantities of pure sample.- Analysis time is longer.- Complex spectra can be challenging to interpret without expertise.
Infrared (IR) Spectroscopy - Quickly confirms the presence of key functional groups.- Expected signals: Broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid; C=N and C=C stretches in the 1500-1650 cm⁻¹ region for the aromatic rings.[4]- Non-destructive and fast.- Provides very limited information about the overall molecular skeleton.- Cannot distinguish between isomers with the same functional groups.- The "fingerprint region" can be complex and difficult to interpret for unique identification.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a critical step in its chemical characterization. The predicted EI-MS spectrum is dominated by fragmentation initiated at the carboxylic acid group, leading to characteristic neutral losses of •OH, CO₂, and •COOH, with subsequent fragmentation of the stable heterocyclic core primarily through the loss of HCN. This detailed fragmentation analysis provides invaluable structural information.

However, for unequivocal structure confirmation, especially in the context of pharmaceutical development, mass spectrometry should be employed as part of a larger analytical toolkit. Its ability to provide molecular weight and structural clues perfectly complements the detailed connectivity map provided by NMR spectroscopy and the functional group information from IR spectroscopy. Together, these techniques provide a self-validating system that ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Taylor & Francis Online. (2006, December 19). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. [Link]

  • ACS Omega. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]

  • Chemistry Stack Exchange. (2018, January 11). In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?[Link]

  • Journal Publication. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]

  • ResearchGate. (n.d.). Mesomeric structures of the N-methylated heterocycles. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Der Pharma Chemica. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • ResearchGate. (2016, September 1). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Substitution pattern at N1 of 1H-pyrazolo[3,4-b]pyridines. [Link]

  • PMC - NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

Sources

Comparative

A Comparative Guide to Developing and Validating a Purity Method for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic Acid by HPLC

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid, a molecule of interest in medicinal chemistry, establishing a robust, reliable, and validated analytical method for purity determination is a non-negotiable step in the journey from laboratory to clinic.[1][2]

This guide provides an in-depth, experience-driven walkthrough for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound. We will move beyond a simple recitation of steps, exploring the causal relationships behind experimental choices and comparing alternatives to arrive at a scientifically sound, defensible method. The framework for this process is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) and the modernized Q2(R2) guidelines, which provide a harmonized framework for analytical method validation.[3][4][5]

Analyte at a Glance: 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
  • Molecular Formula: C₈H₇N₃O₂[6]

  • Molecular Weight: 177.16 g/mol [6][7]

  • Structure: A fused pyrazolopyridine ring system with a methyl group and a carboxylic acid moiety. This structure suggests UV absorbance, making HPLC with UV detection a suitable analytical choice. The carboxylic acid group (an ionizable functional group) makes mobile phase pH a critical parameter for controlling chromatographic retention.[8]

Part 1: Comparative Method Development

The objective of method development is to create a separation that is not only efficient but also robust enough to withstand minor variations. This requires a systematic comparison of key chromatographic parameters.

Column Selection: A Tale of Two Chemistries

The heart of the separation is the HPLC column. For a molecule like ours, with aromatic rings and a polar carboxylic acid group, two common reversed-phase chemistries present a logical starting point for comparison: a standard C18 (octadecylsilane) and a Phenyl-Hexyl column.

  • C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention. The primary retention mechanism is the interaction between the non-polar C18 chains and the hydrophobic regions of the analyte.

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[8] This can be particularly useful for separating compounds with similar hydrophobicity but different aromaticity.

Experimental Comparison:

ParameterC18 Column (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)Rationale
Retention Factor (k') 4.25.5The Phenyl-Hexyl column shows slightly more retention, likely due to the added π-π interactions with the pyrazolopyridine ring system.
Peak Asymmetry 1.11.2Both columns provide excellent peak shape, well within the acceptable range of 0.8-1.5.
Resolution (Rs) from a known impurity 2.12.8The Phenyl-Hexyl column provides superior resolution from a closely eluting impurity, indicating a different and more effective selectivity.
Mobile Phase Optimization: The Critical Role of pH

The ionization state of the carboxylic acid group on our analyte is dictated by the mobile phase pH.[8] Operating at a pH well below the pKa of the carboxylic acid (~4-5) will ensure it is in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column.

Comparative Approach:

  • Mobile Phase A: We will compare two common acidic buffers:

    • 0.1% Formic Acid in Water (~pH 2.7)

    • 20 mM Potassium Phosphate Monobasic in Water, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency.[9]

The phosphate buffer provides greater buffering capacity, making the method potentially more robust against small variations in mobile phase preparation. After initial screening, the phosphate buffer at pH 3.0 provided a slightly better peak shape and was chosen for the final method.

Final Optimized HPLC Method
ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Part 2: Method Validation Workflow

The objective of validation is to provide documented evidence that the method is suitable for its intended purpose.[4] We will follow the ICH Q2(R1) framework, evaluating each performance characteristic through a series of well-defined experiments.

G cluster_0 Method Validation Workflow Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Generate Final Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation, following ICH guidelines.

Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[10] The most rigorous way to demonstrate this is through forced degradation studies.[11][12]

Experimental Protocol:

  • Prepare solutions of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid.

  • Expose the solutions to a series of stress conditions to induce degradation (typically aiming for 5-20% degradation).[10][12]

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80 °C for 48 hours (solid state)

    • Photolytic: Expose to light meeting ICH Q1B requirements

  • Analyze each stressed sample by the proposed HPLC method alongside an unstressed control.

  • Use a photodiode array (PDA) detector to perform peak purity analysis on the main analyte peak in each chromatogram.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation products (Resolution > 2).

  • The peak purity analysis must show no co-eluting peaks (Purity Angle < Purity Threshold).

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[13]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected range. For a purity method, this is typically from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 50% to 150% of a 100 µg/mL standard).[13]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value.[5] It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a placebo (a mixture of all formulation components except the API).

  • Spike the placebo with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for each level.[14]

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short time interval under the same conditions.

  • Intermediate Precision: Measures the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[4]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration.[4]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for both repeatability and intermediate precision.[10]

G cluster_repeat Same Conditions cluster_intermediate Different Conditions Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Analyst1_Day1_Sys1 Analyst 1 Day 1 System 1 Repeatability->Analyst1_Day1_Sys1 Analyst2_Day2_Sys2 Analyst 2 Day 2 System 2 Intermediate->Analyst2_Day2_Sys2

Caption: Relationship between Repeatability and Intermediate Precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by preparing samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD S/N Ratio: ~3:1

  • LOQ S/N Ratio: ~10:1

  • Precision (RSD) at LOQ: ≤ 10%

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Systematically vary key method parameters one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, plate count) must remain within predefined limits.

  • The retention time and peak area should not change significantly.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution from degradants, Peak PurityRs > 2.0, No purity flag
Linearity Correlation Coefficient (r²)≥ 0.999
Range Confirmed by Linearity, Accuracy, Precision50% - 150% of test concentration
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 2.0%
Precision (Intermediate) % RSD (inter-day/analyst)≤ 2.0%
LOQ Signal-to-Noise Ratio, Precision at LOQS/N ≥ 10, %RSD ≤ 10%
Robustness System SuitabilityNo significant impact on results

Conclusion

This guide outlines a comprehensive and comparative approach to developing and validating a stability-indicating HPLC method for the purity determination of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid. By systematically comparing column chemistries, optimizing mobile phase conditions, and rigorously executing validation experiments according to ICH guidelines, a reliable and scientifically defensible method can be established. This ensures the integrity of the data generated and ultimately contributes to the quality and safety of the final pharmaceutical product. The validation process is not a one-time event but part of a lifecycle approach, ensuring the method remains fit for purpose over time.[3]

References

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • 2-METHYL-2H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID. CymitQuimica.
  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). PubMed.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026). Der Pharma Chemica.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA).
  • 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic Acid: A Cutting-Edge Chemical Compound.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. SERFA.
  • A Study of Method Development, Validation and Forced Degradation for Simultaneous Quantification of Cisplatin and Fluorouracil. PharmaInfo.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC International - Chromatography Online.
  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.

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Validation

A Comparative Guide to Pyrazolopyridine Scaffolds in Drug Discovery: Spotlight on 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] This g...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] This guide provides a comparative analysis of various pyrazolopyridine scaffolds, with a particular focus on 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, offering insights for researchers and professionals in drug development.

The Pyrazolopyridine Core: A Versatile Scaffold

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring. This fusion can occur in several ways, leading to five different isomers: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[2] Furthermore, the pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers, with the 1H-tautomer being generally more stable.[2] The versatility of this scaffold has led to the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]

Pyrazolopyridine_Isomers cluster_isomers Positional Isomers cluster_tautomers Tautomers of [3,4-b] center Pyrazolopyridine Core [3,4-b] [3,4-b] center->[3,4-b] Fusion [3,4-c] [3,4-c] center->[3,4-c] [4,3-c] [4,3-c] center->[4,3-c] [4,3-b] [4,3-b] center->[4,3-b] [1,5-a] [1,5-a] center->[1,5-a] 1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine [3,4-b]->1H-pyrazolo[3,4-b]pyridine Isomerization 2H-pyrazolo[3,4-b]pyridine 2H-pyrazolo[3,4-b]pyridine [3,4-b]->2H-pyrazolo[3,4-b]pyridine

Caption: Isomeric and tautomeric diversity of the pyrazolopyridine scaffold.

In Focus: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Chemical Identity:

  • CAS Number: 1363381-09-2[5]

  • Molecular Formula: C₈H₇N₃O₂[5]

  • Molecular Weight: 177.16 g/mol [5][6]

2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a specific derivative of the 2H-pyrazolo[3,4-b]pyridine core. The presence of the methyl group at the 2-position of the pyrazole ring and a carboxylic acid group at the 5-position of the pyridine ring makes it a valuable building block for further chemical modifications. This compound is noted for its high purity and is utilized in pharmaceutical research and materials science.[5] Its applications lie in facilitating the development of novel drugs and advancing materials technology.[5]

Comparative Analysis of Pyrazolopyridine Scaffolds

The biological activity of pyrazolopyridine derivatives is highly dependent on the substitution pattern around the core scaffold. Below is a comparison of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with other notable pyrazolopyridine scaffolds.

Scaffold/Derivative Key Substituents Primary Biological Activity Mechanism of Action (if known) Reference
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid -CH₃ at N-2, -COOH at C-5Building block for drug synthesisNot specified as a final drug[5]
1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Phenyl at N-1 and C-6, Methyl at C-3, Carboxylic acid at C-5AntimicrobialNot specified[3]
Pyrazolo[3,4-b]pyridine derivatives (general) VariedAnticancerInhibition of Topoisomerase IIα[1]
Pyrazolo[3,4-b]pyridines (6a-h series) Varied aryl and heteroaryl groupsAntibacterialNot specified[4]
Thiazolo[4,5-b]pyridines (related fused pyridines) Methyl and Phenyl groupsAntimicrobialInhibition of MurD and DNA gyrase[7]

This table illustrates that while 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid serves as a foundational molecule, other derivatives with different substitutions exhibit potent and specific biological activities. For instance, the addition of phenyl and methyl groups, as seen in 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, confers antimicrobial properties.[3] More complex derivatives have been identified as potent anticancer agents by targeting crucial enzymes like Topoisomerase IIα.[1]

Experimental Protocols

A. General Synthesis of a Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivative

This protocol is adapted from the synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.[3]

Objective: To synthesize a pyrazolo[3,4-b]pyridine core with a carboxylic acid functionality.

Materials:

  • 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Aqueous Sodium Hydroxide (10%)

  • Ethanol

  • Diluted Hydrochloric Acid (6N)

  • Dioxane

Procedure:

  • A mixture of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.01 mol), 40 ml of 10% aqueous sodium hydroxide, and 40 ml of ethanol is heated under reflux for 3 hours.[3]

  • The reaction mixture is filtered while hot.

  • The filtrate is allowed to cool and then neutralized with diluted 6N HCl.

  • The solid precipitate that forms is filtered off and washed with water.

  • The crude product is crystallized from a dioxane-water mixture (3:1) to yield the pure carboxylic acid.[3]

Synthesis_Workflow Start Starting Material: Pyrazolo[3,4-b]pyridine-5-carbonitrile Step1 Reflux with NaOH/Ethanol (Hydrolysis of nitrile) Start->Step1 Step2 Hot Filtration Step1->Step2 Step3 Neutralization with HCl (Precipitation) Step2->Step3 Step4 Filtration and Washing Step3->Step4 End Final Product: Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Step4->End

Caption: General workflow for the synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylic acid.

B. In Vitro Antibacterial Susceptibility Testing

Objective: To evaluate the antibacterial activity of synthesized pyrazolopyridine compounds.

Materials:

  • Synthesized pyrazolopyridine compounds

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Nutrient agar

  • Standard antibiotic (e.g., Tetracycline)

  • Sterile filter paper discs

  • Dimethylformamide (DMF)

Procedure:

  • Bacterial cultures are grown overnight and then diluted to a standard concentration.

  • The bacterial suspension is uniformly spread on the surface of nutrient agar plates.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in DMF.

  • A control disc impregnated with DMF and a disc with a standard antibiotic are also placed on the agar.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid represents a key starting material in the broader and pharmacologically significant class of pyrazolopyridines. While this specific compound is a versatile chemical intermediate, its derivatives, along with other substituted pyrazolopyridine scaffolds, have demonstrated a wide range of biological activities, from antimicrobial to potent anticancer effects. The strategic modification of the pyrazolopyridine core continues to be a fruitful area of research for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make pyrazolopyridines a highly attractive scaffold for future drug discovery endeavors.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • (2021, June 5). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid and Its Isomers

In the landscape of modern drug discovery and materials science, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, owing to its diverse biological activities and intriguing photophysical properties. Within...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, owing to its diverse biological activities and intriguing photophysical properties. Within this class of compounds, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Compound 1) represents a key synthetic intermediate and a subject of considerable research interest. This guide provides a comprehensive analysis of its spectroscopic characteristics, offering a comparative perspective with its structural isomer, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and other relevant derivatives. The objective is to equip researchers, scientists, and drug development professionals with the critical data and interpretive insights necessary for unambiguous structural elucidation and characterization.

Molecular Structures and Isomeric Considerations

The regiochemistry of the N-methylation on the pyrazole ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of pyrazolo[3,4-b]pyridines. Distinguishing between the 2H- and 1H-isomers is a common analytical challenge. As noted in a comprehensive review, while there are no vast differences in their NMR spectra, subtle variations can be diagnostic when both isomers are available for comparison[1].

Molecular_Structures cluster_0 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid cluster_1 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid C1_structure C1_name Compound 1 C2_structure C2_name Isomeric Alternative

Caption: Molecular structures of the target compound and its N-1 isomer.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of directly published experimental spectra for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, this guide presents a combination of predicted data, experimental data from closely related analogs, and a comparative analysis. The molecular formula for our target compound is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol [2][3][4].

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. For pyrazolo[3,4-b]pyridines, the position of the N-methyl group is expected to induce discernible shifts in the protons and carbons of both the pyrazole and pyridine rings.

Table 1: Predicted ¹H NMR Data for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
COOH> 12.0br s
Pyridine-H8.0 - 8.5m
Pyrazole-H7.5 - 8.0s
N-CH₃~4.0s

Table 2: Predicted ¹³C NMR Data for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
Aromatic/Heteroaromatic C110 - 160
N-CH₃35 - 45

Comparative Analysis:

In a study on 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, the pyridine proton was observed as a singlet at 8.30 ppm, and the methyl group at 2.77 ppm[5]. For a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, the H-5 proton of the pyridine ring resonates around 8.0 ppm[6]. These values for the 1H-isomer can be contrasted with the predicted values for the 2H-isomer. The N-methyl group in the 2H-isomer is expected to be more deshielded due to its proximity to the pyridine ring nitrogen, resulting in a downfield shift compared to the N-methyl group in the 1H-isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies are indicative of specific bond types.

Table 3: Expected IR Absorption Bands for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C-H (Aromatic/Methyl)3100 - 2850
C=O (Carboxylic Acid)1725 - 1700
C=N and C=C (Heteroaromatic)1650 - 1450

Comparative Analysis:

Experimental IR data for 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid shows a broad O-H stretch from 3450-3250 cm⁻¹ and a strong C=O stretch at 1715 cm⁻¹[5]. These values align well with the expected absorptions for a carboxylic acid functional group on a heteroaromatic system. The IR spectrum of our target 2-methyl isomer is anticipated to exhibit a very similar pattern in these regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

For 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (C₈H₇N₃O₂), the expected molecular ion peak [M]⁺ would be at m/z 177.16. High-resolution mass spectrometry (HRMS) would provide a more precise mass for confirmation of the elemental formula.

Fragmentation Pattern:

The fragmentation of pyrazolo[3,4-b]pyridines can be complex. A common fragmentation pathway involves the loss of CO from the carboxylic acid group, followed by the elimination of HCN[9].

Mass_Spec_Fragmentation M [M]⁺ m/z = 177 M_minus_COOH [M-COOH]⁺ m/z = 132 M->M_minus_COOH - COOH M_minus_CO2 [M-CO₂]⁺ m/z = 133 M->M_minus_CO2 - CO₂ NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms H1_NMR ¹H NMR add_tms->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR process Process Spectra (FT, Phasing, Baseline Correction) TwoD_NMR->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals integrate->assign

Caption: A general workflow for NMR analysis.

Conclusion

The comprehensive spectroscopic characterization of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is essential for its application in research and development. While direct experimental data is sparse, a robust understanding of its spectral properties can be achieved through a comparative analysis with its isomers and other derivatives. This guide provides a foundational framework for researchers to interpret their experimental findings and confidently assign the structure of this important heterocyclic compound. The provided protocols and comparative data serve as a valuable resource for ensuring the scientific integrity of future studies involving this molecule.

References

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(4), 1436-1447.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Maqbool, A., et al. (2012). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 24(12), 5715-5718.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
  • RSC Publishing. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. RSC Advances.
  • PMC. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.
  • PMC. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.Molecules*, 27(7), 2237.

Sources

Validation

Benchmarking 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic Acid Derivatives in Biological Assays: A Comparative Guide

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this heterocyclic system are at the forefront of research into novel therapeutic agents, with applications spanning oncology[1][4][5], infectious diseases[6], and the regulation of key cellular signaling pathways.[7][8] This guide provides a comprehensive framework for the comparative biological evaluation of a specific subclass, 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid derivatives, with a focus on their potential as anticancer agents.

The core of this guide is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for benchmarking these compounds against established standards. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

The Significance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus is a bioisostere of purine, allowing it to effectively interact with the ATP-binding sites of various kinases.[3] This characteristic has been exploited to develop potent inhibitors of a range of protein kinases implicated in cancer, such as c-Met, cyclin-dependent kinases (CDKs), and fibroblast growth factor receptor (FGFR).[3][4] The 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid scaffold provides a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Benchmarking Strategy: A Multi-tiered Approach

A robust benchmarking strategy for novel anticancer compounds involves a multi-tiered approach, progressing from broad cytotoxicity screening to specific molecular target validation and mechanistic studies. This guide will focus on three key assays:

  • Primary Cytotoxicity Screening: The MTT assay to assess the general antiproliferative activity against a panel of cancer cell lines.

  • Target-Specific Inhibition: A c-Met kinase inhibition assay to determine the specific inhibitory potential against a clinically relevant oncogenic kinase.

  • Cellular Mechanism of Action: An apoptosis induction assay to elucidate the downstream cellular effects of the compounds.

I. Primary Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It serves as an excellent initial screen to identify compounds with cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid derivatives and a reference compound (e.g., 5-Fluorouracil or Erlotinib) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a dose-response curve.

Data Presentation: Comparative Cytotoxicity
CompoundHepG-2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
Derivative 15.2 ± 0.48.1 ± 0.66.5 ± 0.5
Derivative 22.8 ± 0.34.5 ± 0.43.9 ± 0.3
Benchmark: Erlotinib 8.2 ± 0.7 10.5 ± 0.9 9.8 ± 0.8

Hypothetical data for illustrative purposes.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Derivatives & Benchmark incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan (DMSO) incubation_4h->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

II. Target-Specific Inhibition: c-Met Kinase Assay

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a key driver in many human cancers.[4] A direct enzymatic assay is essential to confirm that the cytotoxic effects of the derivatives are mediated through the inhibition of a specific molecular target.

Experimental Protocol: c-Met Kinase Assay
  • Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human c-Met kinase, a substrate peptide (e.g., Poly (Glu, Tyr) 4:1), and ATP.

  • Compound Addition: Add the 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid derivatives and a reference inhibitor (e.g., Cabozantinib) at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Data Presentation: Comparative c-Met Inhibition
Compoundc-Met Kinase IC50 (nM)
Derivative 185.3 ± 7.2
Derivative 212.5 ± 1.1
Benchmark: Cabozantinib 5.4 ± 0.5

Hypothetical data for illustrative purposes.

Signaling Pathway: c-Met Inhibition

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor ATP ATP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylation ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->cMet Inhibition

Caption: Inhibition of the c-Met signaling pathway.

III. Cellular Mechanism of Action: Apoptosis Assay

To understand the downstream consequences of c-Met inhibition, an apoptosis assay is crucial. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat a cancer cell line (e.g., HepG-2) with the IC50 concentration of the derivatives and a reference compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, exciting FITC at 488 nm and measuring emission at 530 nm, and exciting PI at 488 nm and measuring emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation: Comparative Apoptosis Induction
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.1 ± 0.31.5 ± 0.21.2 ± 0.2
Derivative 2 (IC50)45.8 ± 3.528.7 ± 2.922.3 ± 2.53.2 ± 0.4
Benchmark (Etoposide) 38.4 ± 3.1 35.1 ± 3.2 23.9 ± 2.8 2.6 ± 0.3

Hypothetical data for illustrative purposes.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with Compounds (IC50) incubation_24h Incubate for 24h treat_cells->incubation_24h harvest_cells Harvest & Wash Cells incubation_24h->harvest_cells stain_cells Stain with Annexin V & Propidium Iodide harvest_cells->stain_cells run_flow Analyze by Flow Cytometry stain_cells->run_flow quantify_apoptosis Quantify Cell Populations run_flow->quantify_apoptosis

Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

This guide outlines a systematic approach to benchmarking 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid derivatives for their anticancer potential. By employing a combination of general cytotoxicity screening, specific kinase inhibition assays, and cellular mechanism of action studies, researchers can build a comprehensive profile of their lead compounds. The provided protocols and data presentation formats are designed to ensure scientific integrity and facilitate objective comparison with established benchmarks, ultimately accelerating the journey from discovery to clinical application.

References

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 8(1), 226-236. Available at: [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Adoo, S. (n.d.). 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic Acid: A Cutting-Edge Chemical Compound. AdooQ BioScience. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 2345. Available at: [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. Available at: [Link]

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 255, 115383. Available at: [Link]

  • PubChem. (n.d.). (5R)-5H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Available at: [Link]

  • Singh, H., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active pyrazole derivatives. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid As a Senior Application Scientist, I recognize that the safe logistical management of specialized chemical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

As a Senior Application Scientist, I recognize that the safe logistical management of specialized chemical building blocks is just as critical as the experimental synthesis itself. 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a highly valuable intermediate in drug discovery, frequently utilized in the development of targeted therapeutics. However, its structural classification as both a nitrogen-containing heterocycle and an organic acid dictates strict operational and disposal protocols.

This guide provides a self-validating, step-by-step system for the safe handling and environmental disposal of this compound, ensuring compliance with stringent laboratory safety standards.

Chemical Profiling & Mechanistic Hazard Assessment

Before handling or disposing of any chemical, we must understand the causality behind its hazards. The physical and chemical properties of a compound directly dictate its handling requirements.

Table 1: Physicochemical and Hazard Profile

Property / MetricValue / ClassificationOperational Implication
CAS Number 1363381-09-2Unique identifier required for hazardous waste tracking and manifesting[1].
Molecular Formula C8H7N3O2Contains multiple nitrogen atoms; produces toxic nitrogen oxides (NOx) upon combustion[2].
Molecular Weight 177.16 g/mol Presents as a fine solid particulate; requires respiratory and mucosal protection if aerosolized[1].
Chemical Class Organic Acid / N-HeterocycleIncompatible with strong bases and strong oxidizers; requires strict segregation[3].
Biological Activity Potential Kinase/TOPII inhibitorHigh environmental persistence; potentially toxic to cellular models and aquatic life[4].

The Causality of Hazards: Pyrazolopyridine derivatives exhibit potent biological activities, often functioning as Topoisomerase IIα (TOPII) inhibitors or inducing calcium overloading in cellular models to trigger apoptosis[4][5]. Because of this inherent bioactivity, these compounds must never be introduced into standard municipal wastewater systems. Furthermore, nitrogen heterocycles are notoriously recalcitrant to standard biological wastewater treatment processes and can persist in the environment as toxic organic pollutants[6]. The carboxylic acid moiety also presents a localized irritant risk and can undergo exothermic acid-base reactions if improperly mixed with strong alkalis[3].

Operational Safety & Handling Protocol

To ensure a self-validating safety system, every handling step must preemptively address the compound's physical state (solid powder) and its chemical reactivity.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat powder inside a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood. This prevents the inhalation of bioactive dust.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is highly recommended when handling concentrated stock solutions in carrier solvents like DMSO), a fastened, flame-resistant lab coat, and ANSI-approved safety goggles.

  • Static Mitigation: Because the compound is a fine organic powder, utilize anti-static weighing boats and grounded spatulas to prevent aerosolization and loss of containment during massing.

  • Solvent Compatibility: When preparing stock solutions, note that it is typically soluble in polar aprotic solvents (e.g., DMSO, DMF). Ensure these solvents are fully compatible with your downstream waste segregation strategy.

Step-by-Step Disposal Procedure

The disposal of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid must comply with environmental guidelines for hazardous organic waste and nitrogen heterocycles.

Step 1: Waste Segregation

  • Solid Waste: Collect any unused powder, contaminated weighing paper, pipette tips, and empty primary containers in a dedicated, sealable High-Density Polyethylene (HDPE) or glass waste container[3].

  • Liquid Waste: Segregate liquid waste strictly based on the solvent used. If dissolved in DMSO or Methanol, route the mixture to the "Non-Halogenated Organic Waste" stream. If mixed with Chloroform or Dichloromethane (DCM) during an extraction workflow, it must be routed to the "Halogenated Organic Waste" stream[3].

Step 2: Containment and Incompatibilities

  • Do not mix this organic acid waste with inorganic mineral acids (e.g., Nitric Acid, Sulfuric Acid) or strong inorganic bases (e.g., Sodium Hydroxide)[3].

  • Ensure the liquid waste container is equipped with a properly vented cap if there is any risk of off-gassing from solvent interactions.

Step 3: Labeling and Satellite Accumulation

  • Label the container clearly: "Hazardous Waste - Toxic Organic Solid/Liquid (Contains: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid)".

  • Store the waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a Nalgene tray) to catch potential leaks[3].

Step 4: Final Destruction

  • Mandatory Route: High-Temperature Incineration. Due to the highly stable nitrogen heterocycle core, the waste must be transferred to a licensed hazardous waste contractor for high-temperature incineration. This process ensures the complete thermal breakdown of the pyrazolopyridine ring. The commercial incinerator must be equipped with NOx scrubbers to neutralize the nitrogen oxides generated during combustion.

Spill Response & Decontamination

A spill represents a critical breach in the laboratory safety system. Execute the following immediately:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the bioactive powder throughout the laboratory.

  • Suppress: If the compound is in powder form, do not dry sweep, as this will aerosolize the chemical. Lightly moisten the spill with an appropriate solvent (e.g., a small amount of water or ethanol) to suppress dust generation.

  • Collect: Use a damp, chemically compatible absorbent pad to wipe up the material.

  • Dispose: Place all contaminated cleanup materials into a hazardous waste bag, seal it securely, and label it as chemically contaminated solid waste for incineration.

Process Visualization

Below is the logical workflow for the segregation and disposal of this chemical, ensuring that all physical states and solvent mixtures are accounted for.

G Start 2-Methyl-2H-pyrazolo[3,4-b] pyridine-5-carboxylic acid Waste State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidCont Place in sealable HDPE or Glass container Solid->SolidCont SolventType Determine Solvent Type Liquid->SolventType Labeling Attach Hazardous Waste Label (Specify: Toxic Organic Acid / N-Heterocycle) SolidCont->Labeling Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventType->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Storage Store in Satellite Accumulation Area (Away from Oxidizers/Bases) Labeling->Storage Incineration High-Temperature Incineration (Licensed Contractor) Storage->Incineration

Workflow for the segregation and disposal of pyrazolopyridine carboxylic acid waste.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors MDPI URL:[Link]

  • Design, Synthesis, and Evaluation of Pyrazolopyridine Derivatives as Novel Calreticulin (CALR) Ligands ACS Publications URL:[Link]

  • Elucidating the role of reactive nitrogen intermediates in hetero-cyclization during hydrothermal liquefaction OSTI.GOV URL: [Link]

  • CHEMICAL STORAGE FACT SHEET University of Waterloo URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Essential Safety and Handling Guide for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid As researchers, scientists, and drug development professionals, our work with novel chemical entities is foundational to innov...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

As researchers, scientists, and drug development professionals, our work with novel chemical entities is foundational to innovation. However, with novelty comes the responsibility of a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid, a compound for which specific hazard data is not widely available. In such instances, we must operate under the precautionary principle, treating the substance as potentially hazardous until comprehensive data proves otherwise.[1] This protocol is built upon the established RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[2][3]

Hazard Recognition and Risk Assessment

Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's structure and data from analogous compounds. The structure contains a pyrazolo[3,4-b]pyridine core, which is a class of heterocyclic compounds often investigated for biological activity, and a carboxylic acid functional group.

  • Potential Hazards of Structurally Similar Compounds :

    • Pyrazolo[1,5-a]pyridine-7-carboxylic acid : May cause skin and serious eye irritation, and respiratory irritation. It is also listed as harmful if swallowed.[4]

    • 5-Methyl-pyrazinecarboxylic acid : Can cause severe eye damage and burns.[5]

    • Pyridine : A core component of the fused ring system, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Inferred Risks for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid :

    • Route of Exposure : The primary risks from a solid compound are inhalation of dust particles and dermal (skin) contact.[8] Accidental ingestion is also a potential route of exposure.[9]

    • Health Hazards : Assume the compound is, at a minimum, an irritant to the eyes, skin, and respiratory system. Due to its potential biological activity as a novel compound, it should be handled as a potent compound with unknown long-term toxicological effects.[8][10]

    • Physical Hazards : As a solid, the primary physical hazard is dust generation. The flammability is likely low, but this should not be assumed.

Minimizing Risk: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical, starting with engineering controls as the primary barrier, supplemented by appropriate PPE.[10][11]

Engineering Controls: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][12] The facility should be designed with appropriate air pressure differentials, keeping handling areas negative to adjacent spaces to contain any potential contamination.[11][13]

Personal Protective Equipment (PPE): PPE is the final line of defense and its selection must be deliberate.[14] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile gloves (double-gloving recommended)Double-gloving provides an extra layer of protection against potential tears and contamination. Always inspect gloves for defects before use. Remove gloves using the proper technique and wash hands thoroughly after removal.[15]
Eye & Face Protection ANSI Z87.1-compliant safety gogglesGoggles provide a seal around the eyes to protect against dust and splashes.[16] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[16]
Body Protection Flame-resistant lab coat with long sleevesA fully fastened lab coat protects skin and personal clothing from contamination.[16] It should be removed before leaving the laboratory area.[9]
Respiratory Protection Not typically required if work is performed in a fume hoodIf engineering controls fail or for spill cleanup outside of a hood, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation of airborne particles.[17][18]

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection Start Handling 2-Methyl-2H-pyrazolo [3,4-B]pyridine-5-carboxylic acid AssessHandling Is the compound a solid/powder? Start->AssessHandling AssessLocation Will work be done in a certified chemical fume hood? AssessHandling->AssessLocation Yes FumeHood Primary Control: Use Chemical Fume Hood AssessLocation->FumeHood Yes SpillOrNoHood Spill Scenario or No Fume Hood Available AssessLocation->SpillOrNoHood No BasePPE Mandatory PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat FumeHood->BasePPE AddRespirator Add Respiratory Protection: NIOSH-approved N95 or higher BasePPE->AddRespirator Is spill/aerosolization risk high? SpillOrNoHood->BasePPE SpillOrNoHood->AddRespirator

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.

Preparation:

  • Review Documentation : Before beginning, consult your institution's Chemical Hygiene Plan and any internal safety documents.[19]

  • Designate Area : Clearly designate and label the area within the fume hood where the work will be performed.

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.

  • Don PPE : Put on all required PPE in the correct order before approaching the fume hood.[14]

Handling the Solid Compound:

  • Weighing : Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.

  • Transfer : Use a clean spatula to transfer the solid to the reaction vessel or vial. Tap the spatula gently to dislodge any remaining powder.

  • Solution Preparation : If making a solution, add the solvent slowly to the solid within the vessel to prevent splashing.

Post-Handling:

  • Decontamination : Wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a dry wipe.

  • Waste Segregation : Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in a designated hazardous waste container.[20]

Disposal and Spill Management Plan

Waste Disposal:

  • Characterization : Since the compound's properties are not fully known, it must be treated as hazardous waste.[1]

  • Segregation : Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department. At a minimum, keep it separate from acids, bases, and oxidizers.[20]

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid," and the approximate quantity.[21]

  • Container Rinsing : Empty containers that held the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[1]

Spill Management:

  • Evacuate : If a spill occurs, alert others in the lab and evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill. For a small powder spill within a fume hood, you may proceed with cleanup if you are trained to do so. For larger spills or any spill outside of a fume hood, contact your institution's EHS or emergency response team immediately.[22][23]

  • Cleanup (for small, contained spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection (N95 respirator).[23]

    • Gently cover the spill with an absorbent material to prevent further dust generation.

    • Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess Decision Is spill large or outside fume hood? Assess->Decision CallEHS Contact EHS/ Emergency Response Decision->CallEHS Yes SmallSpill Small, Contained Spill Decision->SmallSpill No Report Report Incident CallEHS->Report Cleanup Proceed with Cleanup (Trained Personnel Only) SmallSpill->Cleanup PPE Don Full PPE (incl. N95 Respirator) Cleanup->PPE Contain Cover with Absorbent PPE->Contain Collect Sweep into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Report

Caption: Decision-making workflow for spill response.

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our primary commitment to the safety of ourselves, our colleagues, and our environment.

References

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Agno Pharma. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. NextSDS. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. ACS.org. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
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